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  • Product: 2-Amino-2-(4-cyanophenyl)acetic acid
  • CAS: 253797-03-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemoselective Synthesis and Characterization of 2-Amino-2-(4-cyanophenyl)acetic Acid

Subtitle: Overcoming Nitrile Hydrolysis Limitations via Electrochemical Carboxylation Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Scope The unnatural α...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Overcoming Nitrile Hydrolysis Limitations via Electrochemical Carboxylation Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Scope

The unnatural α -amino acid 2-Amino-2-(4-cyanophenyl)acetic acid (also known as 4-cyanophenylglycine, CAS: 253797-03-4) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex peptide mimetics and active pharmaceutical ingredients (APIs)[1]. However, its synthesis presents a classic chemoselectivity challenge: the molecule contains an aromatic nitrile, a functional group that is highly sensitive to the harsh hydrolytic conditions typically required to generate α -amino acids from their classical precursors.

This whitepaper outlines an advanced, self-validating synthetic protocol that abandons traditional hydrolytic pathways in favor of an orthogonal approach: the electrochemical carboxylation of N -Boc- α -aminosulfones [2]. By leveraging CO 2​ as a mild C1 source, this route ensures absolute preservation of the aromatic nitrile, delivering high-purity material suitable for downstream pharmaceutical applications.

The Chemoselectivity Paradigm

Limitations of the Classical Strecker Synthesis

The traditional Strecker amino acid synthesis involves the condensation of an aldehyde (e.g., 4-cyanobenzaldehyde) with ammonia and cyanide to form an α -aminonitrile[3]. The critical failure point in this route is the final step: converting the aliphatic α -nitrile to a carboxylic acid requires prolonged heating in concentrated aqueous acid (e.g., 6M HCl) or base. Under these conditions, the aromatic nitrile (Ar-C N) undergoes concurrent hydration and hydrolysis, yielding 2-amino-2-(4-carboxyphenyl)acetic acid as a fatal, difficult-to-separate dicarboxylic acid impurity.

The Electrochemical Solution

To circumvent this degradation, modern retrosynthetic logic shifts the carbon-carbon bond-forming step from cyanide addition to direct CO 2​ fixation[2]. By pre-assembling an α -aminosulfone and subjecting it to cathodic reduction, an α -amino carbanion equivalent is generated in situ, which rapidly reacts with dissolved CO 2​ . This anhydrous, room-temperature process completely bypasses the need for hydrolytic deprotection.

ChemoselectivityLogic Target Target: 4-Cyanophenylglycine (Aliphatic & Aromatic Nitriles) Strecker Classical Strecker Route (Aqueous Acid/Base Hydrolysis) Target->Strecker Electro Electrochemical Carboxylation (Anhydrous CO2 Fixation) Target->Electro Degradation Hydrolysis of Aromatic -CN (Dicarboxylic Acid Impurity) Strecker->Degradation Degradation Success Preservation of Aromatic -CN (High Chemoselectivity) Electro->Success Optimal

Fig 1: Logical decision matrix for selecting the synthetic route based on chemoselectivity.

Self-Validating Experimental Protocol

The following methodology details the three-stage synthesis of the target compound. Every step is designed with built-in causality and self-validation checkpoints to ensure process integrity.

SyntheticStrategy A 4-Cyanobenzaldehyde + BocNH2 + Sodium Benzenesulfinate B Step 1: Condensation (HCOOH, MeOH/H2O, 24h) A->B C N-Boc-α-aminosulfone (Stable Intermediate) B->C D Step 2: Electrochemical Carboxylation (CO2, e-, Mg Anode, Pt Cathode) C->D E N-Boc-4-cyanophenylglycine (Protected Amino Acid) D->E F Step 3: Anhydrous Deprotection (TFA / DCM, 0°C to RT) E->F G 2-Amino-2-(4-cyanophenyl)acetic acid (Target Free Acid) F->G

Fig 2: Chemoselective workflow via electrochemical carboxylation and anhydrous deprotection.

Step 1: Synthesis of the N -Boc- α -aminosulfone Precursor

Causality: Free imines of 4-cyanobenzaldehyde are highly unstable and prone to oligomerization. The α -aminosulfone acts as a bench-stable surrogate that cleanly generates the required reactive species under electrochemical conditions[2].

  • Reaction: In a 500 mL round-bottom flask, suspend 4-cyanobenzaldehyde (1.0 eq, 50 mmol), tert-butyl carbamate (BocNH 2​ , 1.1 eq), and sodium benzenesulfinate (PhSO 2​ Na, 1.2 eq) in a 1:1 mixture of MeOH and H 2​ O (200 mL).

  • Catalysis: Add formic acid (2.0 eq) dropwise. Stir vigorously at 25 °C for 24 hours.

  • Isolation: The product precipitates directly from the reaction mixture. Filter the white solid, wash sequentially with cold water (2 × 50 mL) and hexanes (50 mL), and dry under high vacuum.

  • Self-Validation: TLC (Hexanes/EtOAc 7:3) will confirm the total consumption of the UV-active aldehyde ( Rf​≈0.6 ). The product should appear as a highly polar, low- Rf​ spot.

Step 2: Electrochemical Carboxylation (Core Innovation)

Causality: A magnesium sacrificial anode is utilized because Mg 2+ ions released during oxidation stabilize the newly formed carboxylate intermediate, preventing unwanted side reactions[2].

  • Setup: Equip an undivided electrochemical cell with a magnesium plate anode and a platinum plate cathode.

  • Electrolysis: Dissolve the N -Boc- α -aminosulfone (1.0 eq, 10 mmol) in anhydrous DMF (50 mL) containing 0.1 M tetrabutylammonium tetrafluoroborate (TBABF 4​ ) as the supporting electrolyte.

  • CO 2​ Fixation: Bubble dry CO 2​ gas through the solution for 15 minutes. Apply a constant current of 10 mA/cm² at 0 °C under a continuous CO 2​ atmosphere until 2.5 F/mol of charge has passed.

  • Workup: Quench the mixture with 1M HCl to pH 3. Extract with EtOAc (3 × 50 mL). Wash the organic layer with 10% aqueous citric acid, then brine, to remove basic impurities and DMF. Dry over anhydrous Na 2​ SO 4​ and concentrate to yield N -Boc-4-cyanophenylglycine.

  • Self-Validation: FTIR spectroscopy of the crude mixture must retain a sharp peak at ~2225 cm −1 . Loss of this peak indicates catastrophic over-reduction of the aromatic nitrile at the cathode.

Step 3: Anhydrous Boc-Deprotection

Causality: Acidic deprotection must be strictly anhydrous. Using aqueous acids (like HCl/H 2​ O) would risk hydrating the aromatic nitrile to a primary amide.

  • Deprotection: Dissolve the N -Boc-4-cyanophenylglycine in anhydrous dichloromethane (DCM, 20 mL). Cool to 0 °C and add trifluoroacetic acid (TFA, 10 mL) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the TFA salt of the amino acid.

  • Neutralization: To obtain the zwitterionic free acid, dissolve the salt in minimal distilled water and carefully adjust the pH to its isoelectric point ( pH 5.5) using 1M NaOH.

  • Self-Validation: The target compound (CAS 253797-03-4) will crash out as a fine white powder[1]. Filter, wash with cold ethanol, and dry.

Quantitative Data & Characterization

To ensure reproducibility, all quantitative parameters and expected spectroscopic assignments are summarized in the structured tables below.

Table 1: Reaction Parameters and Yield Matrix
StepTransformationKey ReagentsTime / TempIsolated YieldPurity Indicator
1 Aminosulfone Formation4-Cyanobenzaldehyde, BocNH 2​ , PhSO 2​ Na24 h / 25 °C85 - 90%Rapid white precipitate formation
2 Electro-CarboxylationCO 2​ (1 atm), TBABF 4​ , e− (10 mA/cm²)~4 h / 0 °C76%[2]Retention of 2225 cm −1 IR peak
3 Boc DeprotectionTFA, Anhydrous DCM2 h / 25 °C>95%Isoelectric precipitation at pH 5.5
Table 2: Spectroscopic Characterization (NMR & IR)

Note: 1 H and 13 C NMR data for the N-Boc intermediate are directly aligned with literature standards[2].

CompoundMethodSolventSignal Assignment & MultiplicityStructural Correlation
N -Boc-Intermediate 1 H NMRCDCl 3​ δ 7.66 (d, J = 8.2 Hz, 2H), 7.56 (d, J = 8.2 Hz, 2H)Aromatic protons (AA'BB' system)
1 H NMRCDCl 3​ δ 5.35 (d, J = 6.9 Hz, 1H) α -CH proton
13 C NMRCDCl 3​ δ 172.2Carboxylic acid (C=O)
13 C NMRCDCl 3​ δ 118.5Aromatic Nitrile (C N)
Target Free Acid 1 H NMRD 2​ O / NaOD δ 7.80 (d, J = 8.4 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H)Aromatic protons (AA'BB' system)
1 H NMRD 2​ O / NaOD δ 4.85 (s, 1H) α -CH proton
FTIR (ATR)Solid νmax​ 3100-2800 cm −1 N-H stretch (NH 3+​ zwitterion)
FTIR (ATR)Solid νmax​ 2225 cm −1 C N stretch (Aromatic Nitrile)

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Exploratory

Physicochemical properties of 2-Amino-2-(4-cyanophenyl)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-cyanophenyl)acetic acid Introduction 2-Amino-2-(4-cyanophenyl)acetic acid, also known as N-(4-cyanophenyl)glycine, is a non-proteinogenic amin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-cyanophenyl)acetic acid

Introduction

2-Amino-2-(4-cyanophenyl)acetic acid, also known as N-(4-cyanophenyl)glycine, is a non-proteinogenic amino acid. Its structure, which incorporates a phenylglycine scaffold with a nitrile group, makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2] The presence of three distinct functional groups—a carboxylic acid, an amino group, and a cyano group—imparts a unique combination of chemical reactivity and physical properties. Understanding these properties is critical for researchers and drug development professionals to effectively utilize this compound in designing novel therapeutics, developing robust analytical methods, and scaling up synthetic processes.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of 2-Amino-2-(4-cyanophenyl)acetic acid, supported by experimental protocols and theoretical insights.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is defined by its structure and basic identifiers.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 2-Amino-2-(4-cyanophenyl)acetic acid

  • Synonyms: (4-cyanoanilino)acetic acid, N-(4-Cyanophenyl)glycine[2][3]

  • CAS Number: 42288-26-6[4]

  • Molecular Formula: C₉H₈N₂O₂[4]

Molecular Structure

The molecule consists of a central alpha-carbon bonded to a hydrogen atom, an amino group, a carboxylic acid group, and a 4-cyanophenyl ring.

Caption: Molecular structure of 2-Amino-2-(4-cyanophenyl)acetic acid.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various environments, influencing its solubility, stability, and suitability for specific applications.

Data Summary
PropertyValueSource(s)
Molecular Weight 176.17 g/mol [2][4]
Physical Form White to pale yellow crystal or powder
Melting Point 190°C to 238°C (Varies by source)[3][5]
Boiling Point 447.2°C (Predicted)[5]
pKa (Carboxyl) ~2-4 (Predicted)[6]
pKa (Amino) ~9-10 (Typical for α-amino acids)[7]
Purity Typically ≥98%

Insight from the Scientist: The notable variation in the reported melting point (e.g., 190°C vs. 237-238°C) is not uncommon for complex organic molecules.[3][5] This discrepancy can arise from differences in crystalline form (polymorphism), purity levels, or the analytical method used for determination (e.g., Differential Scanning Calorimetry vs. capillary method). It is crucial to consult the Certificate of Analysis for a specific lot.

Solubility Profile

As an amino acid, 2-Amino-2-(4-cyanophenyl)acetic acid is an amphoteric compound, meaning it possesses both acidic (carboxylic acid) and basic (amino) functional groups. This dual nature governs its solubility, which is highly dependent on the pH of the solvent.

  • Aqueous Solubility: Solubility is lowest at its isoelectric point (pI), where the molecule exists predominantly as a neutral zwitterion. At this pH, the net electrical charge is zero, minimizing interactions with polar water molecules.

  • Acidic Conditions (pH < pI): In acidic solutions, the amino group becomes protonated (-NH₃⁺). The resulting positive charge significantly increases the molecule's polarity and enhances its solubility in water.

  • Basic Conditions (pH > pI): In basic solutions, the carboxylic acid group is deprotonated (-COO⁻). The resulting negative charge also increases polarity and aqueous solubility.

  • Organic Solvents: It is expected to have limited solubility in non-polar organic solvents but may be soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as DMSO and methanol.[8][9]

Ionization and pKa

The pKa values define the pH at which the acidic and basic groups ionize. These values are fundamental to predicting the compound's charge state in a physiological environment (pH ~7.4) and for developing analytical methods like HPLC and capillary electrophoresis.

  • pKa₁ (α-carboxyl group): The carboxylic acid group is a relatively strong acid, with a predicted pKa in the range of 2-4.[6] Below this pH, it is primarily in the protonated (-COOH) form.

  • pKa₂ (α-amino group): The α-amino group is basic. Its conjugate acid (-NH₃⁺) has a pKa typically in the range of 9-10 for amino acids.[7] Below this pH, it exists predominantly in the protonated, positively charged form.

Caption: Ionization states of 2-Amino-2-(4-cyanophenyl)acetic acid at different pH values.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. A comprehensive study combining experimental data with Density Functional Theory (DFT) calculations has provided detailed spectral assignments for this molecule.[10]

Spectroscopic Data Summary
TechniqueKey Spectral Features
FT-IR Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile), C=O stretching (carbonyl), and aromatic C-H stretching.
¹H NMR Signals corresponding to aromatic protons on the phenyl ring, the α-methine proton, and exchangeable protons of the amino and carboxyl groups.
¹³C NMR Resonances for the carboxyl carbon, nitrile carbon, α-carbon, and the distinct carbons of the phenyl ring.
UV-Vis Absorption maxima indicating electronic transitions within the molecule, with calculated HOMO-LUMO energies suggesting intramolecular charge transfer.[10]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To develop a robust method for the purity analysis and quantification of 2-Amino-2-(4-cyanophenyl)acetic acid. Reversed-phase HPLC is the standard technique.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds through hydrophobic interactions.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is used. The buffer controls the pH, which is critical for managing the ionization state of the amino acid to achieve reproducible retention. Adding an acid like trifluoroacetic acid (TFA) or formic acid protonates the amino group and suppresses the ionization of the carboxyl group, leading to better peak shape and retention on a C18 column.[8]

  • Detection: The presence of the cyanophenyl group provides a strong chromophore, making UV detection at a wavelength around 220-280 nm highly effective and sensitive.[8][11]

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a UV detector.[8]

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in ultrapure water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Degas both phases by sonication or vacuum filtration before use.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL by dissolving the compound in a small amount of methanol or DMSO and diluting with the mobile phase.

    • Create working standards (e.g., 1-100 µg/mL) by serial dilution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10 µL.[8]

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Identify the peak for 2-Amino-2-(4-cyanophenyl)acetic acid based on its retention time.

    • Quantify the compound by creating a calibration curve from the peak areas of the working standards.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of the compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the sample.[8]

    • Solvent Choice: Due to the zwitterionic nature and potential for poor solubility in solvents like chloroform-d, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It effectively dissolves the compound and allows for the observation of exchangeable N-H and O-H protons.[9]

    • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube.[8]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.[8]

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.[8]

    • Relaxation Delay: 1-2 seconds.[8]

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.[8]

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[8]

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons (like the carboxyl and nitrile carbons).[8]

Safety and Handling

Proper handling is essential to ensure laboratory safety. The information below is a summary derived from safety data sheets (SDS).

GHS Hazard Classification
  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[12]

  • Skin Irritation: Category 2. Causes skin irritation.[12]

  • Eye Irritation: Category 2. Causes serious eye irritation.[12]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[12]

Hazard Pictogram: GHS07 (Exclamation mark) Signal Word: Warning[12]

Recommended Handling and Storage
  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a cool, well-ventilated area. Keep the container tightly closed and in its original packaging.[12][13] Room temperature storage is generally acceptable.

  • Fire-fighting: Use carbon dioxide, dry chemical powder, or foam. In combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[12]

Conclusion

2-Amino-2-(4-cyanophenyl)acetic acid is a multifaceted compound whose utility is deeply rooted in its physicochemical properties. Its amphoteric nature, governed by the amino and carboxylic acid groups, dictates its pH-dependent solubility and charge state, which are critical considerations for formulation and analytical method development. The presence of a cyanophenyl moiety provides a useful spectroscopic handle for UV-based detection and contributes to its potential as a synthon in medicinal chemistry. The protocols and data presented in this guide offer a robust framework for researchers to handle, analyze, and deploy this valuable chemical building block with confidence and scientific rigor.

References

  • 2-[(4-Cyanophenyl) Amino] Acetic Acid - CAS 42288-26-6. (n.d.). Tradeindia. Retrieved from [Link]

  • Safety Data Sheet. (2025, October 1). Retrieved from [Link]

  • 2-[(4-cyanophenyl)amino]acetic acid CAS:42288-26-6. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

  • El-Azab, A. S., et al. (2020). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Heliyon, 6(9), e04976. Retrieved from [Link]

  • Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. (n.d.). HPLC.UV-Cloud. Retrieved from [Link]

  • N-(4-Cyanophenyl)glycine. (n.d.). PubChem. Retrieved from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]

  • Amino acid pKa and pKi values. (n.d.). Isca Biochemicals. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 2-Amino-2-(4-cyanophenyl)acetic Acid: A Technical Guide for Drug Development

Executive Summary 2-Amino-2-(4-cyanophenyl)acetic acid (CAS: 253797-03-4), commonly referred to as 4-cyanophenylglycine, is a highly valuable unnatural amino acid. It serves as a critical building block in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-(4-cyanophenyl)acetic acid (CAS: 253797-03-4), commonly referred to as 4-cyanophenylglycine, is a highly valuable unnatural amino acid. It serves as a critical building block in the synthesis of advanced peptidomimetics and nonpeptide active pharmaceutical ingredients (APIs), including potent thrombin inhibitors [1]. Due to its highly polar nature and the presence of the electron-withdrawing para-cyano group, the compound exhibits unique physicochemical behaviors that complicate standard analytical workflows.

This whitepaper provides an authoritative, field-proven framework for the spectroscopic characterization (NMR, IR, MS) of 2-Amino-2-(4-cyanophenyl)acetic acid. By explaining the causality behind solvent selection, ionization parameters, and sample preparation, this guide establishes a self-validating system to ensure lot-to-lot structural integrity and purity in drug development pipelines.

The Zwitterionic Challenge & Analytical Workflow

Amino acids inherently exist as zwitterions in the solid state and in highly polar environments. In aprotic solvents like DMSO, the zwitterionic form is stabilized by specific solvent-solute dipole interactions [2]. However, this stabilization leads to intermediate exchange rates for the amine protons and the α -proton on the NMR timescale, causing severe line broadening and signal suppression.

To counteract this, the analytical workflow must be deliberately engineered to either break the zwitterionic network (via acidification in NMR and MS) or analyze it in its native unperturbed state (via ATR-FTIR).

SpectroscopicWorkflow Sample 2-Amino-2-(4-cyanophenyl)acetic acid (Solid Sample) PrepNMR Solubilization DMSO-d6 + 0.1% TFA-d Sample->PrepNMR PrepIR Direct Application No sample prep Sample->PrepIR PrepMS Dilution MeOH/H2O + 0.1% FA Sample->PrepMS NMR NMR Spectroscopy (1H & 13C) PrepNMR->NMR IR ATR-FTIR Spectroscopy PrepIR->IR MS HRMS (ESI+) TOF Analysis PrepMS->MS Data Data Integration & Structural Validation NMR->Data Connectivity & Purity IR->Data Functional Groups MS->Data Exact Mass

Figure 1: Analytical workflow for the spectroscopic validation of 4-cyanophenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

Attempting to acquire standard ¹H NMR spectra of 4-cyanophenylglycine in pure DMSO-d₆ often yields a broad, unintegrable hump for the α -proton and missing amine signals. Protocol Causality: The addition of 0.1% (v/v) trifluoroacetic acid-d (TFA-d) is mandatory. The strong acid breaks the zwitterionic network, fully protonating the amine to -NH₃⁺. This halts the intermediate proton exchange, sharpening the α -proton into a distinct singlet and allowing the aromatic signals to resolve perfectly [3].

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of 2-Amino-2-(4-cyanophenyl)acetic acid into a clean glass vial.

  • Solubilization: Add 0.6 mL of DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Acidification: Add 5 µL of TFA-d. Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR (400 MHz, zg30 pulse program, 16 scans, D1 = 2s) and ¹³C NMR (100 MHz, zgpg30 pulse program, 1024 scans, D1 = 2s) at 298 K.

  • Self-Validation: Calibrate the chemical shift axis strictly to the TMS internal standard (0.00 ppm) to ensure inter-assay reproducibility.

Quantitative Data Summary

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆ + TFA-d)

Chemical Shift (ppm) Multiplicity Integration Structural Assignment
8.70 br s 3H -NH₃⁺ (Protonated amine)
7.90 d (J = 8.3 Hz) 2H Ar-H (ortho to -CN)
7.65 d (J = 8.3 Hz) 2H Ar-H (meta to -CN)

| 5.25 | s | 1H | CH- α (Alpha carbon proton) |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆ + TFA-d)

Chemical Shift (ppm) Structural Assignment
170.5 C=O (Carboxylic acid)

| 140.2 | Ar-C (ipso to CH- α ) | | 132.8 | Ar-C (ortho to -CN) | | 128.5 | Ar-C (meta to -CN) | | 118.6 | C≡N (Nitrile carbon) | | 112.0 | Ar-C (ipso to -CN) | | 56.8 | CH- α (Alpha carbon) |

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality of Experimental Design

Historically, amino acids were analyzed using KBr pellets. However, the high pressure required to press KBr pellets (often >10 tons) can induce polymorphic transitions or force ion-exchange reactions between the zwitterionic amino acid and the KBr matrix, fundamentally altering the spectral fingerprint [4]. Protocol Causality: ATR-FTIR is mandated because it allows for the direct, non-destructive measurement of the compound in its native solid state, preserving the true vibrational modes of the zwitterionic lattice.

Step-by-Step Methodology
  • System Suitability: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate.

  • Background Subtraction: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty crystal to mathematically subtract atmospheric water vapor and CO₂, creating a self-validating baseline.

  • Sample Application: Deposit 2-3 mg of the solid powder directly onto the diamond crystal.

  • Compression & Acquisition: Lower the anvil to apply uniform pressure. Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹ range).

Quantitative Data Summary

Table 3: Key ATR-FTIR Vibrational Modes | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | | :--- | :--- | :--- | | 3100 – 2600 | Broad, Strong | ν (N-H) and ν (O-H) (Zwitterionic hydrogen bonding) | | 2228 | Sharp, Strong | ν (C≡N) (Diagnostic nitrile stretch) | | 1615 | Strong | νasym​ (COO⁻) (Asymmetric carboxylate stretch) | | 1580 | Medium | νsym​ (COO⁻) (Symmetric carboxylate stretch) |

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

To confirm the exact mass and molecular formula, Electrospray Ionization (ESI) is utilized. Protocol Causality: ESI in positive ion mode (ESI+) is selected because the primary amine of the molecule acts as an excellent proton acceptor. The mobile phase is deliberately spiked with 0.1% formic acid. This acidic modifier ensures complete protonation to the [M+H]⁺ species, maximizing ionization efficiency while suppressing the formation of complex sodium ([M+Na]⁺) or potassium adducts that complicate spectral interpretation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Dilute 1:100 to prevent detector saturation.

  • Instrument Setup: Configure the ESI-TOF MS with a capillary voltage of 3.0 kV, desolvation temperature of 250°C, and cone voltage of 25 V.

  • Self-Validation (Lock-Mass): Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a reference sprayer. The instrument software uses this known mass to perform real-time mass axis correction, guaranteeing sub-3 ppm mass accuracy.

  • Acquisition: Infuse the sample at 10 µL/min and acquire data from m/z 50 to 500.

Quantitative Data Summary

Table 4: HRMS (ESI-TOF) Positive Ion Mode Data

Ion Species Theoretical m/z Observed m/z Mass Error (ppm)
[M+H]⁺ 177.0659 177.0662 < 2.0
[M+H - NH₃]⁺ 160.0394 160.0397 < 2.0

|[M+H - H₂O - CO]⁺ | 131.0604 | 131.0607 | < 2.5 |

Note: The fragmentation loss of NH₃ (17 Da) is highly characteristic of aliphatic and benzylic primary amines under collision-induced dissociation (CID) conditions.

References

  • Hauel, N. H., Nar, H., Priepke, H., Ries, U., Stassen, J. M., & Wienen, W. (2002). Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766. URL:[Link]

  • Sen, A., & Orozco, M. (2023). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. International Journal of Molecular Sciences, 24(16), 12790. URL:[Link]

  • Senboku, H., & Tokuda, M. (2021). Synthesis of N-Boc- α -amino Acids from Carbon Dioxide by Electrochemical Carboxylation of N-Boc- α -aminosulfones. The Journal of Organic Chemistry, 86(19), 13583–13593. URL:[Link]

  • Zhang, Y., et al. (2024). Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes. Food Chemistry: X, 23, 101661. URL:[Link]

Exploratory

N-(4-Cyanophenyl)glycine: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Unseen Pillar in Modern Anticoagulant Therapy In the landscape of modern medicine, the development of direct-acting oral anticoagulants (DOACs) has marked a paradigm shift in the management and preventi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unseen Pillar in Modern Anticoagulant Therapy

In the landscape of modern medicine, the development of direct-acting oral anticoagulants (DOACs) has marked a paradigm shift in the management and prevention of thromboembolic disorders. Central to the synthesis of one of the most prominent members of this class, Dabigatran etexilate, is a unassuming yet critical building block: N-(4-Cyanophenyl)glycine (CAS No. 42288-26-6). This guide provides an in-depth technical overview of N-(4-Cyanophenyl)glycine, offering insights into its properties, synthesis, and pivotal role in pharmaceutical manufacturing. For researchers and drug development professionals, a thorough understanding of this intermediate is not merely academic; it is fundamental to ensuring the quality, efficiency, and scalability of a life-saving therapeutic agent.

Core Properties of N-(4-Cyanophenyl)glycine

A solid understanding of the physicochemical properties of a synthetic intermediate is paramount for process optimization and quality control. N-(4-Cyanophenyl)glycine is an off-white solid, and its key properties are summarized in the table below.[1][2][3][4]

PropertyValueSource(s)
CAS Number 42288-26-6[1][2][3]
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1][4]
Appearance Off-white to white solid[1][5]
Melting Point 237 °C (decomposes)[1][3]
Boiling Point 447.2 ± 30.0 °C (Predicted)[1][3]
Solubility Slightly soluble in Dichloromethane, DMSO, and Methanol. Sparingly soluble in water.[1][5][6]
pKa 3.81 ± 0.10 (Predicted)[1]
Purity Typically >98% (HPLC)[2][3]

The Synthetic Keystone: Role in the Dabigatran Etexilate Pathway

N-(4-Cyanophenyl)glycine serves as a crucial acylating agent in the synthesis of Dabigatran etexilate.[7] It is introduced to a key benzimidazole intermediate, forming an amide bond that is later cyclized. This reaction is a cornerstone of the entire synthetic route, and its efficiency directly impacts the overall yield and purity of the final active pharmaceutical ingredient (API).[8]

The reaction involves the coupling of the carboxylic acid group of N-(4-Cyanophenyl)glycine with the secondary amine of the benzimidazole core. This is typically achieved using a coupling agent to activate the carboxylic acid.

Dabigatran Synthesis cluster_0 Key Coupling Reaction Benzimidazole Intermediate Benzimidazole Intermediate Acylated Intermediate Acylated Intermediate Benzimidazole Intermediate->Acylated Intermediate N-(4-Cyanophenyl)glycine N-(4-Cyanophenyl)glycine Coupling Agent (e.g., DCC, CDI) Coupling Agent (e.g., DCC, CDI) N-(4-Cyanophenyl)glycine->Coupling Agent (e.g., DCC, CDI) Coupling Agent (e.g., DCC, CDI)->Acylated Intermediate Amide Bond Formation

Caption: Key coupling reaction in the synthesis of a Dabigatran etexilate precursor.

Methodologies for the Synthesis of N-(4-Cyanophenyl)glycine

Two primary synthetic routes to N-(4-Cyanophenyl)glycine have been reported, each with its own set of advantages and considerations for industrial-scale production.

Method 1: Nucleophilic Substitution of Bromoacetic Acid

This classical approach involves the reaction of 4-aminobenzonitrile with bromoacetic acid in an aqueous medium.[9]

Synthesis Method 1 4-Aminobenzonitrile 4-Aminobenzonitrile N-(4-Cyanophenyl)glycine N-(4-Cyanophenyl)glycine 4-Aminobenzonitrile->N-(4-Cyanophenyl)glycine Water, Heat Bromoacetic Acid Bromoacetic Acid Bromoacetic Acid->N-(4-Cyanophenyl)glycine

Caption: Synthesis of N-(4-Cyanophenyl)glycine via nucleophilic substitution.

Experimental Protocol:

  • To a suspension of 4-aminobenzonitrile (1.5 mol) in water (1250 mL), add bromoacetic acid (0.75 mol) and sodium bicarbonate (0.42 mol).[9]

  • Heat the suspension to 100-110 °C and maintain for 3 hours with stirring.[9]

  • Cool the reaction mixture to room temperature, followed by further cooling in a refrigerator.[9]

  • Isolate the crude product by filtration. The reported yield of the crude product is approximately 92.8% with a purity of 97% by HPLC.[9]

  • Purification (Optional but Recommended):

    • The crude product can be converted to its sodium salt using an aqueous sodium bicarbonate solution.

    • The free acid is then re-precipitated by the addition of dilute hydrochloric acid.

    • The purified product is filtered, washed with water, and dried under vacuum at 105 °C. This can improve the purity to over 99%.[9]

Method 2: Reductive Amination

A more modern and potentially greener approach involves the reductive amination of glyoxylic acid with 4-cyanoaniline in the presence of a catalyst.[10][11]

Synthesis Method 2 4-Cyanoaniline 4-Cyanoaniline N-(4-Cyanophenyl)glycine N-(4-Cyanophenyl)glycine 4-Cyanoaniline->N-(4-Cyanophenyl)glycine Methanol, H₂ Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->N-(4-Cyanophenyl)glycine Catalyst (Pd/C) Catalyst (Pd/C) Catalyst (Pd/C)->N-(4-Cyanophenyl)glycine

Caption: Synthesis of N-(4-Cyanophenyl)glycine via reductive amination.

Experimental Protocol:

  • In a hydrogenation reactor, charge 4-cyanoaniline (35.4g), 50% aqueous glyoxylic acid (45.9g), 5% Palladium on carbon (0.5g), and methanol (500ml).[10]

  • Stir the mixture at ambient temperature for 30 minutes.

  • Pressurize the reactor with hydrogen to approximately 10 atm and heat to 50°C for 12 hours.[10]

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture, filter to recover the catalyst, and concentrate the filtrate under reduced pressure.[10]

  • To the residue, add water (100ml) and heat to 50°C.

  • Adjust the pH to 3 with 10% hydrochloric acid to precipitate the product.[10]

  • Cool to 0°C, filter, wash with water, and dry under vacuum to yield the final product. Reported yields are in the range of 93-95% with purities exceeding 99%.[10][11]

Application in the Synthesis of the Dabigatran Etexilate Core

The following is a representative protocol for the coupling of N-(4-Cyanophenyl)glycine with the benzimidazole intermediate, based on literature procedures.[8][12]

Experimental Protocol:

  • Dissolve the benzimidazole intermediate (e.g., ethyl 3-{amino}propanoate) (100g) in dichloromethane under a nitrogen atmosphere.[8][12]

  • Add triethylamine (41 mL) and 1-Hydroxybenzotriazole (HOBt) (39 g) and stir for 15 minutes.[8][12]

  • Cool the reaction mixture to 20°C and add N-(4-Cyanophenyl)glycine (77 g).[8][12]

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) in dichloromethane and stir for 30 minutes.[8]

  • Filter the precipitated dicyclohexylurea.

  • Dry the filtrate with anhydrous sodium sulfate and remove the solvent under vacuum.

  • To the crude product, add acetic acid and reflux for 2-6 hours to facilitate cyclization.[8]

  • After cooling, add water and adjust the pH to 6-8.

  • Extract the product and purify as required for the subsequent synthetic steps.

Beyond Dabigatran: Other Potential Applications

While the primary and most well-documented use of N-(4-Cyanophenyl)glycine is as a key intermediate for Dabigatran etexilate, its structure lends itself to broader applications in organic synthesis and medicinal chemistry.[13][14] As a substituted glycine derivative, it can be a valuable building block for the synthesis of:

  • Novel Peptidomimetics: The cyanophenyl group can be incorporated into peptide structures to modulate their pharmacological properties.

  • Heterocyclic Compounds: The amino acid moiety can participate in various cyclization reactions to form diverse heterocyclic scaffolds.

  • Active Pharmaceutical Ingredients (APIs): It serves as a foundational element for the development of new therapeutic agents.[13]

Further research into these areas could unveil new applications for this versatile intermediate.

Safety and Handling

N-(4-Cyanophenyl)glycine is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[3][14]

  • Personal Protective Equipment (PPE): Always handle with appropriate PPE, including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or with a fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[1][15]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-(4-Cyanophenyl)glycine (CAS 42288-26-6) is a compound of significant industrial importance, primarily due to its indispensable role in the synthesis of the anticoagulant Dabigatran etexilate. A thorough understanding of its properties, synthetic routes, and reactivity is crucial for any scientist or professional involved in the development and manufacturing of this life-saving drug. The methodologies outlined in this guide provide a solid foundation for the synthesis and application of this key pharmaceutical intermediate. As the demand for effective anticoagulants continues to grow, the importance of a reliable and efficient supply of high-purity N-(4-Cyanophenyl)glycine will only increase.

Sources

Foundational

The Strategic Role of Cyanophenyl Amino Acid Derivatives in Modern Drug Discovery and Biophysical Probing

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

The incorporation of unnatural amino acids into peptide scaffolds and small-molecule therapeutics represents a cornerstone of modern medicinal chemistry. Among these, amino acid derivatives featuring a cyanophenyl moiety—such as 4-cyano-L-phenylalanine (pCNPhe) and Fmoc-(S)-3-Amino-3-(4-Cyanophenyl)propionic acid—have emerged as highly versatile building blocks [1.1]. The cyano (-C≡N) group imparts unique electronic, steric, and biophysical properties to the parent molecule. This technical guide explores the structure-activity relationship (SAR) dynamics, physicochemical profiling, and experimental methodologies associated with cyanophenyl amino acid derivatives, providing researchers with actionable, self-validating protocols for their application in drug discovery and protein engineering.

Physicochemical and Electronic Profiling

The strategic addition of a cyano group to the phenyl ring of an amino acid fundamentally alters its electronic distribution. The sp-hybridized cyano moiety is a strong electron-withdrawing group (EWG) via both inductive and resonance effects.

  • Metabolic Stability: By pulling electron density away from the aromatic ring, the cyano group reduces the ring's susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby potentially improving the pharmacokinetic profile and half-life of the resulting peptide or drug[1],[2].

  • Aromatic Interactions: The depletion of π-electron density on the phenyl ring strengthens parallel-displaced π-π stacking and cation-π interactions with electron-rich residues in target binding pockets[1].

  • Hydrogen Bonding: The nitrogen atom of the cyano group possesses a lone pair that acts as a strictly directional, linear hydrogen-bond acceptor[2].

SAR_Mechanism Cyano Cyanophenyl Moiety (-C≡N) EWG Electron-Withdrawing Effect (EWG) Cyano->EWG HBA Hydrogen Bond Acceptor Cyano->HBA Stark Vibrational Stark Probe (IR) Cyano->Stark PK Improved Metabolic Stability EWG->PK Affinity Enhanced Target Affinity HBA->Affinity Biophysics Local Electric Field Mapping Stark->Biophysics

Figure 2: Pharmacological and biophysical mechanisms driven by the cyanophenyl moiety.

Structure-Activity Relationship (SAR) Dynamics

Understanding SAR is critical for lead optimization. The cyano group's ability to act as a hydrogen bond acceptor allows it to interact favorably with specific amino acid residues (such as Asparagine or Histidine) lining the active sites of target enzymes[3],[2].

For example, in the development of dual aromatase-sulfatase inhibitors (DASIs), the replacement of a standard phenyl ring with a para-cyanophenyl group significantly enhances binding affinity. The cyano group anchors the inhibitor within the aromatase active site via reversible noncovalent interactions, outperforming unsubstituted or halogenated analogs[3]. Systematic exploration of these relationships—comparing the biological activity of peptides with variations in the cyano group's position (ortho, meta, para)—enables scientists to pinpoint the exact structural features required for maximum therapeutic efficacy[1].

Quantitative Data Summary

The table below summarizes the comparative physicochemical advantages of utilizing 4-cyano-L-phenylalanine over standard L-phenylalanine in drug design.

PropertyL-Phenylalanine4-Cyano-L-phenylalanine (pCNPhe)Causality / Impact
Aromatic Substitution None (-H)para-Cyano (-C≡N)Introduces a strong dipole and functional handle.
Electronic Effect (σp) 0.00+0.66 (Strong EWG)Deactivates the ring, increasing resistance to oxidative degradation[2].
H-Bonding Capability NoneStrong AcceptorEnhances target affinity via directional interactions with active site residues[3].
Infrared Signature Overlaps with protein~2220 cm⁻¹ (Bio-orthogonal)Enables background-free vibrational spectroscopy for biophysical probing[4].

Biophysical Applications: Vibrational Stark Probes

Beyond traditional pharmacology, 4-cyano-L-phenylalanine is a premier tool for unraveling complex local protein environments. The nitrile symmetric stretch absorbs in a "bio-orthogonal" region of the infrared (IR) spectrum, free from the overlapping amide I and II bands of the protein backbone[4].

Because the C≡N bond possesses a strong dipole moment, its vibrational frequency is highly sensitive to external electric fields—a phenomenon known as the Vibrational Stark Effect. By genetically incorporating pCNPhe into proteins (e.g., superfolder GFP) via Amber codon suppression, researchers can measure the linear Stark tuning rate. This allows the observed IR frequency shifts to be directly interpreted as a quantitative measure of the local electrostatic field within the protein's hydrophobic cavities, providing empirical data to validate Molecular Dynamics (MD) simulations[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-4-Cyanophenylalanine

When synthesizing peptides containing cyanophenyl derivatives, the electron-withdrawing nature of the cyano group can subtly deactivate the carboxylate during activation, necessitating highly efficient coupling reagents.

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and maximize reaction site accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Self-Validation: Monitor the UV absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm. A plateau in absorbance confirms complete deprotection.

  • Activation and Coupling: Dissolve 3.0 equivalents (eq) of Fmoc-4-cyano-L-phenylalanine, 2.9 eq of HATU, and 6.0 eq of N,N-Diisopropylethylamine (DIPEA) in DMF. Add to the resin and agitate for 60 minutes.

    • Causality: HATU is selected over weaker reagents (like HBTU) because its highly reactive uronium salt overcomes the slight electronic deactivation caused by the cyanophenyl group, preventing incomplete coupling and epimerization.

  • Washing and Kaiser Test: Wash the resin extensively with DMF and Dichloromethane (DCM). Perform a Kaiser test on a few resin beads.

    • Self-Validation: A negative result (yellow beads) confirms complete coupling. A positive result (blue beads) indicates unreacted amines, triggering an automatic re-coupling step.

  • Cleavage: Cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (95:2.5:2.5) for 2 hours.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Couple Coupling of Fmoc-4-CN-Phe (HATU / DIPEA) Deprotect->Couple UV Monitoring at 301 nm Wash Washing & Kaiser Test (Self-Validation Step) Couple->Wash Wash->Couple If Positive (Blue) Cleave Cleavage & Global Deprotection (TFA/TIS/H2O) Wash->Cleave If Negative (Yellow) QC HPLC & HRMS Validation Cleave->QC

Figure 1: Self-validating solid-phase peptide synthesis workflow for cyanophenyl amino acids.

Protocol B: Site-Specific Incorporation and IR Spectroscopy of pCNPhe
  • Genetic Incorporation: Co-transform E. coli with a plasmid encoding the target protein (with an Amber stop codon at the desired site) and a plasmid encoding an orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for pCNPhe[4].

  • Expression: Grow cells in minimal media supplemented with 1 mM pCNPhe. Induce expression with IPTG.

    • Causality: Minimal media is used to prevent competitive charging of the orthogonal tRNA by endogenous amino acids, ensuring high-fidelity incorporation.

  • Purification: Purify the protein using Ni-NTA affinity chromatography, followed by size-exclusion chromatography to ensure monodispersity.

  • FTIR Spectroscopy: Concentrate the protein to ~2-5 mM in a D2O-based buffer. Collect FTIR spectra at room temperature.

    • Causality: D2O is used instead of H2O to shift the massive water absorption band away from the 2220 cm⁻¹ region, allowing the weak nitrile stretch of the cyanophenyl group to be clearly resolved and its frequency shift quantified[4].

References

  • Title: Leveraging Cyanophenyl Amino Acid Derivatives for Enhanced Drug Discovery. Source: nbinno.com.
  • Title: Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. Source: acs.org.
  • Title: Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor. Source: nih.gov.
  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Source: nih.gov.

Sources

Exploratory

The Discovery, Synthesis, and Pharmacological Applications of 2-Amino-2-(4-cyanophenyl)acetic Acid

Executive Summary The development of unnatural amino acids has fundamentally expanded the chemical space available for modern drug discovery. Among these, 2-Amino-2-(4-cyanophenyl)acetic acid (commonly referred to as 4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of unnatural amino acids has fundamentally expanded the chemical space available for modern drug discovery. Among these, 2-Amino-2-(4-cyanophenyl)acetic acid (commonly referred to as 4-cyanophenylglycine) has emerged as a highly versatile building block. This technical whitepaper explores the historical context, modern synthetic methodologies, and the critical role of this molecule in developing reversible epigenetic modulators, nonpeptide thrombin inhibitors, and DNA minor groove binders.

Chemical Identity & Structural Nuance

Before delving into its applications, it is critical to address a common nomenclature conflation in pharmaceutical literature.

  • 2-Amino-2-(4-cyanophenyl)acetic acid (CAS: 253797-03-4): An α -amino acid where both the primary amine and the 4-cyanophenyl group are attached to the α -carbon. This molecule is a substituted phenylglycine derivative used in advanced scaffold hopping.

  • N-(4-cyanophenyl)glycine (CAS: 42288-26-6): An N-aryl glycine derivative where the 4-cyanophenyl group is attached directly to the nitrogen atom. This is a well-known key starting material (KSM) for the anticoagulant Dabigatran etexilate[1].

This guide focuses exclusively on the α -amino acid isomer (CAS: 253797-03-4), whose unique topology allows it to serve as a bifunctional linker and a core pharmacophore in complex macrocycles and heterocycles.

Historical Context & Synthetic Methodologies

Traditional Synthesis vs. Modern Carboxylation

Historically, unnatural phenylglycine derivatives were synthesized via the Strecker amino acid synthesis or the Bucherer-Bergs reaction. These traditional routes, while robust, rely on highly toxic cyanide reagents and harsh hydrolysis steps that often compromise sensitive functional groups like the para-cyano moiety.

To circumvent these limitations, modern synthetic chemistry has shifted toward green electrochemistry. A landmark 2021 study demonstrated the efficient synthesis of N-Boc-4-cyanophenylglycine via the electrochemical carboxylation of N-Boc- α -aminosulfones using atmospheric carbon dioxide[2].

Protocol: Electrochemical Carboxylation Workflow

This protocol represents a self-validating, sustainable system for generating the protected amino acid.

Step-by-Step Methodology:

  • Cell Preparation: Assemble an undivided electrochemical cell equipped with a Platinum (Pt) plate cathode and a Magnesium (Mg) rod anode.

    • Causality: The sacrificial Mg anode oxidizes to Mg²⁺. This is crucial because the Mg²⁺ ions pair with the newly formed carboxylate anion, stabilizing it and preventing its premature re-oxidation at the anode.

  • Substrate Loading: Dissolve the starting N-Boc- α -aminosulfone derivative in anhydrous N,N-Dimethylformamide (DMF).

  • CO₂ Saturation: Bubble atmospheric carbon dioxide gas through the DMF solution continuously to ensure reactant saturation.

  • Electrolysis: Apply a constant current. At the Pt cathode, the reductive environment triggers a C–S bond cleavage, eliminating the benzenesulfinate ion and generating a reactive α -anion species.

  • Fixation & Workup: The anion undergoes nucleophilic attack on the dissolved CO₂, fixing it into a carboxylate. The mixture is subsequently acidified and extracted to yield N-Boc-4-cyanophenylglycine.

Workflow Step1 N-Boc-α-aminosulfone in DMF Step2 Electrolysis (Pt cathode, Mg anode) Step1->Step2 Step4 C-S Bond Cleavage & CO2 Fixation Step2->Step4 Step3 CO2 Bubbling (Atmospheric Pressure) Step3->Step2 Step5 N-Boc-4-cyanophenylglycine (Yield ~76%) Step4->Step5

Figure 1: Electrochemical carboxylation workflow for synthesizing N-Boc-4-cyanophenylglycine.

Pharmacological Applications & Drug Discovery

Reversible Inhibition of LSD1 in Acute Myeloid Leukemia

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme overexpressed in acute myeloid leukemia (AML), where it represses target genes necessary for cellular differentiation, thereby maintaining leukemia stem cells. Early LSD1 inhibitors (e.g., tranylcypromine derivatives) were irreversible, forming covalent adducts with the FAD cofactor. This irreversibility often leads to long-term toxicity and off-target liabilities.

Through rigorous scaffold hopping, researchers utilized the 4-cyanophenylglycine framework to develop reversible LSD1 inhibitors[3]. The conversion of the carboxylic acid to a glycinamide derivative yielded compounds that bind transiently but with high affinity, mitigating hERG channel liabilities while successfully inducing apoptosis in AML cell lines.

LSD1_Pathway LSD1 LSD1 (Overexpressed) H3K4 H3K4 Demethylation LSD1->H3K4 Catalyzes GeneRep Target Gene Repression H3K4->GeneRep Leads to Leukemia Leukemia Stem Cell Maintenance (AML) GeneRep->Leukemia Promotes Inhibitor 4-Cyanophenylglycine Derivative Inhibitor->LSD1 Reversibly Inhibits Diff Cellular Differentiation & Apoptosis Inhibitor->Diff Induces

Figure 2: Mechanism of LSD1 inhibition by 4-cyanophenylglycine derivatives in AML.

Nonpeptide Thrombin Inhibitors

Thrombin is a serine protease central to the coagulation cascade. To overcome the poor oral bioavailability of peptidic inhibitors like hirudin, researchers designed nonpeptide inhibitors utilizing a 1,2,5-trisubstituted benzimidazole scaffold[4].

Protocol: Integration of 4-Cyanophenylglycine into Benzimidazoles

  • Acylation: A phenylenediamine intermediate is acylated with 4-cyanophenylglycine using carbonyldiimidazole (CDI) in dry THF at 50 °C.

  • Ring Closure: The intermediate is refluxed in concentrated acetic acid, driving dehydration to form the rigid benzimidazole core.

  • Pinner Reaction: The terminal cyano group is subjected to ethanolic HCl, followed by ethanolic ammonia.

    • Causality: The Pinner reaction specifically converts the nitrile into a benzamidine. This amidine group is structurally essential; it mimics the basic arginine side chain of natural thrombin substrates, allowing the inhibitor to form a critical salt bridge with the Asp189 residue deep within the thrombin active site.

ThrombinLogic Scaffold Benzimidazole Scaffold Acylation Acylation with 4-cyanophenylglycine Scaffold->Acylation RingClosure Ring Closure (Acetic Acid) Acylation->RingClosure Amidine Pinner Reaction (Benzamidine Formation) RingClosure->Amidine Binding Salt Bridge with Asp189 of Thrombin Amidine->Binding Enables

Figure 3: Logical progression of thrombin inhibitor design using 4-cyanophenylglycine.

DNA Minor Groove Recognition

Heterocyclic cations are utilized to target specific DNA sequences for therapeutic and diagnostic purposes. 4-Cyanophenylglycine has been employed as an acylating agent to build azabenzimidazole diamidines[5]. The steric bulk and specific bond angles provided by the α -amino acid linker ensure that the resulting diamidines perfectly match the curvature of the DNA minor groove, facilitating high-affinity binding to mixed-base-pair sequences.

Quantitative Data & Structure-Activity Relationships

The following table summarizes the quantitative efficacy and synthetic viability of 4-cyanophenylglycine and its direct derivatives across various studies:

Compound / DerivativeTarget ApplicationMetricValueReference
N-Boc-4-cyanophenylglycine Chemical SynthesisReaction Yield76%[1]
Compound 32 (Glycinamide derivative)LSD1 InhibitionBinding Affinity ( Kd​ )32 nM[2]
Compound 32 (Glycinamide derivative)LSD1 InhibitionCellular EC50​ 0.67 μM[2]
Inhibitor 24 (Benzimidazole derivative)Human ThrombinEnzymatic IC50​ 0.0093 μM[3]

Conclusion

2-Amino-2-(4-cyanophenyl)acetic acid represents a masterclass in rational drug design. Its dual functionality—combining a reactive α -amino acid backbone with a para-cyano group primed for amidine conversion—makes it an indispensable tool. From the green electrochemical fixation of CO₂ to the precise targeting of epigenetic enzymes and coagulation cascades, this molecule continues to drive forward the boundaries of medicinal chemistry.

References

  • Synthesis of N-Boc- α -amino Acids from Carbon Dioxide by Electrochemical Carboxylation of N-Boc- α -aminosulfones The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Development of (4-cyanophenyl)glycine derivatives as reversible inhibitors of lysine specific demethylase 1 Journal of Medicinal Chemistry / Beactica Therapeutics AB URL:[Link]

  • Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design and Synthesis of Heterocyclic Cations for Specific DNA Recognition: From AT-Rich to Mixed-Base-Pair DNA Sequences PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Beyond the Canonical 20: Engineering the Next Generation of Therapeutics and Proteomic Tools via Novel Amino Acid Derivatives

Executive Summary: The Post-Canonical Paradigm For decades, biological research and peptide-based drug discovery have been constrained by the evolutionary toolkit of the 20 canonical amino acids. While these building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Post-Canonical Paradigm

For decades, biological research and peptide-based drug discovery have been constrained by the evolutionary toolkit of the 20 canonical amino acids. While these building blocks are sufficient for basic cellular function, they often fall short in therapeutic contexts, suffering from rapid proteolytic degradation, suboptimal membrane permeability, and a lack of bioorthogonal reactive handles[1].

The strategic incorporation of non-canonical amino acids (ncAAs)—ranging from heavily fluorinated aliphatic chains to photoreactive and bioorthogonal derivatives—represents a paradigm shift. By expanding the genetic code and leveraging advanced synthetic chemistry, researchers can now design self-assembling peptide therapeutics with extended half-lives, engineer targeted protein degraders (PROTACs) with novel E3 ligase recruiters, and map the dynamic proteome with unprecedented spatiotemporal resolution[1][2]. This whitepaper dissects the mechanistic causality behind ncAA selection, presents quantitative comparative data, and provides self-validating experimental workflows for their application.

Mechanistic Foundations: Causality in Amino Acid Derivatization

The decision to replace a canonical residue with a novel derivative is driven by precise physicochemical objectives. Understanding the causality behind these modifications is critical for rational drug design.

Fluorination: Tuning Pharmacokinetics and Structural Integrity

Fluorine is the most electronegative element and possesses a Van der Waals radius only marginally larger than hydrogen[3]. In peptide therapeutics, substituting aliphatic residues (e.g., Leucine) with fluorinated analogs (e.g., Hexafluoroleucine) achieves two critical outcomes:

  • Proteolytic Resistance: The strong electron-withdrawing nature of fluorine strengthens adjacent chemical bonds and alters the local stereoelectronic environment, effectively masking the peptide backbone from endogenous proteases[4].

  • "Fluorous" Hydrophobic Packing: Fluorinated side chains exhibit extreme hydrophobicity. When incorporated into α -helices, they drive highly stable, self-organizing fluorous cores, significantly increasing thermal stability despite a theoretically lower intrinsic helix propensity[4].

Bioorthogonal Handles: The Click Chemistry Revolution

To study proteins in their native environment without disrupting cellular machinery, researchers utilize ncAAs bearing bioorthogonal functional groups—most commonly azides or alkynes[5]. For example, L-azidohomoalanine (AHA) acts as a structural surrogate for Methionine. Because the endogenous methionyl-tRNA synthetase is slightly promiscuous, it charges AHA onto tRNAMet , incorporating the azide handle into nascent proteins[5]. This enables downstream Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for highly specific isolation of the active translatome[6].

Quantitative Landscape of Key Amino Acid Derivatives

To guide experimental design, the following table summarizes the physicochemical shifts achieved by replacing canonical amino acids with their novel derivatives.

Canonical PrecursorNovel DerivativeStructural ModificationPrimary Research ApplicationKey Physicochemical Shift
Leucine (Leu) Hexafluoroleucine (Hfl)Trifluoromethylation of δ -carbonsPeptide Therapeutics / Foldamers >8 -fold increase in thermal stability; heightened lipophilicity[4].
Methionine (Met) L-Azidohomoalanine (AHA)Terminal methyl thioether replaced by azideSpatiotemporal Proteomics (BONCAT)Introduces bioorthogonal reactivity (Click Chemistry)[5].
Lysine (Lys) Pyrrolysine (Pyl) AnalogsBulky carbamate/amide side chainsSite-Specific ADC / PROTAC LinkersEnables orthogonal translation via PylRS/tRNA systems[7].
Tyrosine (Tyr) p-Benzoylphenylalanine (Bpa)Benzophenone moiety additionProtein-Protein Interaction MappingUV-activated covalent crosslinking to nearby residues[2].

Application I: Site-Specific Engineering via Amber Suppression

The most robust method for incorporating ncAAs into living mammalian cells is genetic code expansion via amber suppression. This technique reassigns the UAG stop codon to encode a specific ncAA[7].

The Orthogonal Translation System (OTS)

The system relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species is the gold standard because it does not cross-react with endogenous mammalian synthetases or tRNAs[7].

AmberSuppression Plasmid Transfection: Orthogonal PylRS/tRNA Pair + Target mRNA (UAG) Charging PylRS charges tRNA(CUA) with ncAA Plasmid->Charging Expresses Media Media Supplementation: Target ncAA (e.g., BocK) Media->Charging Supplies Ribosome Ribosome encounters UAG Amber Codon Charging->Ribosome Delivers tRNA Incorporation Site-Specific ncAA Incorporation Ribosome->Incorporation Translation Validation Validation: Dual-Fluorescence Reporter (RFP-UAG-GFP) Incorporation->Validation Readout

Workflow of site-specific non-canonical amino acid incorporation via amber suppression.

Protocol 1: Self-Validating Amber Suppression in Mammalian Cells

Causality Check: A major challenge in amber suppression is unpredictable incorporation efficiency based on the nucleotide context surrounding the UAG codon[7]. This protocol utilizes a dual-fluorescence reporter (RFP-UAG-GFP) to create a self-validating system. If suppression fails, only RFP is translated. If successful, the full RFP-ncAA-GFP fusion is produced, allowing precise quantification via flow cytometry[8].

Step-by-Step Methodology:

  • Plasmid Preparation: Co-transfect HEK293T cells with a plasmid encoding the PylRS/tRNAPyl pair and a reporter plasmid encoding RFP-Linker-TAG-Linker-GFP.

  • ncAA Supplementation: Immediately post-transfection, replace media with DMEM supplemented with 1-2 mM of the target ncAA (e.g., -Boc-L-lysine). Critical Step: Ensure the ncAA is fully dissolved in a compatible vehicle (e.g., 100 mM NaOH or DMSO) and pH-adjusted before addition to prevent cellular toxicity[9].

  • Incubation: Incubate cells for 48 hours at 37°C, 5% CO2​ .

  • Self-Validation Readout: Harvest cells and analyze via flow cytometry.

    • Internal Control: Cells grown without the ncAA should exhibit high RFP and zero GFP fluorescence.

    • Success Metric: The ratio of GFP to RFP fluorescence directly correlates to the amber suppression efficiency at that specific genetic locus[8].

Application II: Spatiotemporal Proteomics via BONCAT

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is an elegant solution for isolating newly synthesized proteins from the vast background of the pre-existing proteome[5][10]. By pulsing cells with AHA, researchers can "tag" the active translatome.

BONCAT Depletion Step 1: Methionine Depletion (Sensitize Cells) Pulse Step 2: AHA Pulse (Metabolic Labeling) Depletion->Pulse Translation Step 3: Translation (AHA in Nascent Proteins) Pulse->Translation Lysis Step 4: Cell Lysis & Protein Denaturation Translation->Lysis Click Step 5: Click Chemistry (SPAAC with DBCO-Biotin) Lysis->Click Enrichment Step 6: Streptavidin Enrichment & LC-MS/MS Click->Enrichment

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow for spatiotemporal proteomics.

Protocol 2: BONCAT Labeling and SPAAC Enrichment

Causality Check: Methionine depletion is required to outcompete endogenous Met for tRNA charging, but prolonged depletion induces cellular stress. The pulse window must be tightly controlled to capture physiological states[6].

Step-by-Step Methodology:

  • Methionine Depletion: Wash adherent cells (e.g., HeLa) twice with pre-warmed PBS. Add Methionine-free DMEM supplemented with dialyzed FBS. Incubate for exactly 30 minutes to deplete intracellular Met pools[5][6].

  • Metabolic Labeling (The Pulse): Spike the media with L-Azidohomoalanine (AHA) to a final concentration of 1 mM. Incubate for the desired biological window (e.g., 1–4 hours)[5].

  • Harvest and Lysis: Wash cells rapidly with ice-cold PBS to halt translation. Lyse in a denaturing buffer (1% SDS, 50 mM Tris-HCl, pH 8.0) containing protease inhibitors. Boil for 5 minutes. Note: Denaturation exposes buried AHA residues for efficient click chemistry.

  • SPAAC Click Reaction: To the cleared lysate, add Dibenzocyclooctyne-PEG4-Biotin (DBCO-Biotin) to a final concentration of 100 μ M. Incubate at room temperature for 2 hours in the dark[5]. SPAAC is preferred over Copper-Catalyzed (CuAAC) methods here to prevent copper-induced protein precipitation and degradation.

  • Self-Validation (Western Blot): Before proceeding to Mass Spectrometry, run a small aliquot of the clicked lysate on an SDS-PAGE gel alongside a Met-pulsed control. Probe with an anti-Biotin-HRP antibody. A robust smear should only appear in the AHA-pulsed lane.

  • Enrichment: Incubate the remaining clicked lysate with Streptavidin-agarose beads. Wash stringently (using 1% SDS, then 8M Urea) to remove non-specifically bound proteins, followed by on-bead trypsin digestion for LC-MS/MS analysis[5][10].

Future Horizons: Light-Activated Derivatization

The frontier of ncAA application lies in absolute spatiotemporal control. Recent advancements have introduced photocaged ncAAs, such as photocaged AHA (NPPOC-Aha)[11][12]. In this system (laBONCAT), the amino acid remains inert in culture until exposed to a targeted pulse of UV light (365 nm), which cleaves the caging group. This allows researchers to map the translatome of specific sub-populations of cells within a complex tissue or organoid model, paving the way for highly resolved developmental and neurobiological studies[12].

References

  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis Royal Society of Chemistry [Link]

  • Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids PubMed / Chimia[Link]

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells Oxford Academic / Nucleic Acids Research[Link]

  • A CHO-Based Cell-Free Dual Fluorescence Reporter System for the Straightforward Assessment of Amber Suppression and scFv Functionality Frontiers in Bioengineering and Biotechnology [Link]

  • Utility of fluorinated α -amino acids in development of therapeutic peptides Taylor & Francis / Expert Opinion on Drug Discovery[Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications MDPI / Pharmaceuticals[Link]

  • Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea NCBI / Methods in Molecular Biology[Link]

  • Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling bioRxiv[Link]

  • Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids ACS Chemical Biology / University of Washington[Link]

Sources

Exploratory

Safety and handling guidelines for 2-Amino-2-(4-cyanophenyl)acetic acid

An In-depth Technical Guide to the Safe Handling of 2-Amino-2-(4-cyanophenyl)acetic acid Introduction: Navigating the Chemistry of a Novel Amino Acid Analogue 2-Amino-2-(4-cyanophenyl)acetic acid is a non-natural amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 2-Amino-2-(4-cyanophenyl)acetic acid

Introduction: Navigating the Chemistry of a Novel Amino Acid Analogue

2-Amino-2-(4-cyanophenyl)acetic acid is a non-natural amino acid derivative that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring a reactive nitrile (cyanide) group and an amino acid backbone, makes it a valuable building block for synthesizing novel pharmaceutical candidates and complex organic molecules.[1] The presence of the cyanophenyl moiety, however, necessitates a rigorous and informed approach to its handling, storage, and disposal. The potential for the release of cyanide anion (CN-) or hydrogen cyanide (HCN) gas under certain conditions places this compound in a high-hazard category, demanding stringent safety protocols.[2][3]

This guide provides a comprehensive overview of the essential safety and handling protocols for 2-Amino-2-(4-cyanophenyl)acetic acid. It is designed for laboratory personnel, including researchers, chemists, and technicians, who will be working with this compound. The protocols described herein are synthesized from established guidelines for handling cyanide-containing compounds and data from structurally similar molecules. Adherence to these guidelines is critical to mitigate risk and ensure a safe laboratory environment.

Section 1: Hazard Identification and Toxicological Profile

Understanding the specific hazards associated with 2-Amino-2-(4-cyanophenyl)acetic acid is the foundation of safe handling. While comprehensive toxicological data for this specific molecule is not widely available, the hazard profile can be reliably inferred from its structural components—the cyanide group and the amino acid scaffold—and from Safety Data Sheets (SDS) for closely related analogues.

The primary toxicological concern is cyanide poisoning, which can occur through ingestion, inhalation of dust particles, or absorption through the skin.[3][4] The cyanide ion disrupts cellular respiration, with the central nervous system and heart being particularly vulnerable.[4]

GHS Hazard Classification (Inferred from Analogues)

The following classification is based on data for structurally similar compounds such as 2-((4-Cyanophenyl)amino)acetic acid and (2S)-2-amino-3-(4-cyanophenyl)propanoic acid.[5][6][7]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Signal Word: Warning [6][8]

Routes and Symptoms of Exposure:

  • Inhalation: Inhaling dust may cause respiratory tract irritation.[6][9] Systemic effects of cyanide poisoning can include headache, dizziness, nausea, rapid breathing, and a sense of suffocation.[2]

  • Skin Contact: Causes skin irritation.[6] Prolonged contact may lead to redness and pain. Dermal absorption is a potential route for systemic toxicity.[10]

  • Eye Contact: Causes serious eye irritation, which may include redness, watering, and pain.[6]

  • Ingestion: Harmful if swallowed.[5][6] May cause soreness and redness of the mouth and throat.[6] Systemic poisoning symptoms can rapidly follow, potentially leading to convulsions, loss of consciousness, and death.[2]

Section 2: Laboratory Safety and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling 2-Amino-2-(4-cyanophenyl)acetic acid.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed inside a certified chemical fume hood with a face velocity between 80-120 feet per minute.[2][11] This is the primary defense against inhaling hazardous dust or vapors.

  • Designated Work Area: A specific area within the fume hood should be designated for working with this compound. This area should be clearly marked with a warning sign identifying the cyanide hazard.[2][3]

  • Prohibition of Acids: Do not store acids or other incompatible materials in the same fume hood. The reaction of cyanides with acids generates highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3][11]

  • Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance.[2][12] Ensure these are tested monthly.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE. Selections should be based on a thorough risk assessment of the specific procedures being performed.

Body PartPPE SpecificationRationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene)Double gloving is required. [2] Check gloves for integrity before each use. Dispose of outer gloves as cyanide-contaminated solid waste immediately after handling. Never touch surfaces like doorknobs or keyboards with contaminated gloves.[11]
Eyes/Face Safety goggles and a face shieldSafety goggles provide impact and splash protection. A face shield must be worn over the goggles when there is a significant risk of splashes or dust generation.[2]
Body Laboratory coat (fully fastened)A standard lab coat protects against minor spills and contamination of personal clothing.
Respiratory NIOSH-approved respirator (if needed)A respirator with an appropriate cartridge (e.g., for acid gases and particulates) may be required if engineering controls are insufficient or during a large spill cleanup. Consult with your institution's EHS department for proper selection and fit-testing.[13]

Section 3: Standard Operating Procedures (SOPs)

Strict adherence to established protocols is crucial. Never work alone when handling cyanide compounds. [2][3] All work should be conducted during normal working hours.

Protocol for Weighing and Transferring Solid Compound
  • Preparation: Don all required PPE as specified in Section 2.2. Ensure the fume hood is on and the sash is at the appropriate height.

  • Designate Area: Line the designated work surface inside the fume hood with absorbent, plastic-backed paper. This will simplify cleanup.

  • Tare Container: Place a clean, tared weighing vessel on the analytical balance inside the fume hood.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of 2-Amino-2-(4-cyanophenyl)acetic acid from the stock container to the weighing vessel. Perform this action slowly to minimize dust generation.

  • Seal: Immediately and tightly close the main stock container.

  • Cleanup: Carefully wipe the spatula with a disposable wipe dampened with a pH 10 buffer solution, followed by a wipe dampened with 10% bleach solution.[2][3] Dispose of the wipes and the absorbent paper as solid cyanide waste.

  • Doffing PPE: Remove outer gloves and dispose of them as hazardous waste before exiting the fume hood area.

Protocol for Solution Preparation
  • Initial Steps: Follow steps 1-5 of the weighing protocol (3.1).

  • Solvent Addition: Add the solvent to the vessel containing the weighed compound. Do this slowly to avoid splashing.

  • Mixing: If necessary, use magnetic stirring or gentle swirling to dissolve the solid. Keep the container capped or covered to the extent possible during mixing.

  • Transfer and Storage: Transfer the prepared solution to a clearly labeled, sealed container. The label must include the chemical name, concentration, date, and appropriate hazard warnings.

  • Cleanup: Decontaminate all non-disposable equipment (e.g., glassware, stir bars) as described in Section 5.1.

Storage Requirements
  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like acids and strong oxidizing agents.[5][6][9]

  • The primary container must be kept tightly closed.[5][6]

  • Place the primary container inside a labeled, sealed, and shatter-resistant secondary container.[14]

  • Store in a dedicated, locked cabinet that is clearly labeled with a cyanide hazard warning. Access should be restricted to authorized personnel only.[14]

Section 4: Emergency Response Protocols

Speed is critical when responding to cyanide exposure.[3][4] All laboratory personnel must be trained on these procedures before beginning work.

Workflow for Exposure Incidents

start Exposure Occurs! (Skin/Eye Contact, Inhalation, Ingestion) safety_check Is the area safe to enter? start->safety_check evacuate Evacuate Area Immediately! Call 911 / Emergency Services safety_check->evacuate No remove_victim Remove victim from contaminated area safety_check->remove_victim Yes call_911 Call 911 / Emergency Services. Inform them of Cyanide Exposure. remove_victim->call_911 exposure_type What type of exposure? call_911->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation shower Use emergency shower for 15 min. Remove all contaminated clothing. skin_contact->shower eyewash Use emergency eyewash for 15 min. Remove contact lenses if present. eye_contact->eyewash fresh_air Move to fresh air. Administer 100% oxygen if trained. inhalation->fresh_air sds Provide SDS to emergency responders. shower->sds eyewash->sds fresh_air->sds

Caption: Decision workflow for responding to a personnel exposure event.

Detailed Exposure Response:

  • If Inhaled: Remove the person to fresh air immediately.[12][15] Call 911. If trained, administer 100% medical oxygen. Do not perform mouth-to-mouth resuscitation to avoid contaminating the rescuer.[3][4]

  • If on Skin: Immediately guide the person to the nearest emergency shower.[12] While showering, remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[4] Call 911.

  • If in Eyes: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[12][16] Remove contact lenses if it is safe to do so. Call 911.

  • If Swallowed: Do NOT induce vomiting.[5][6] If the person is conscious, rinse their mouth with water.[6] Call 911 for immediate medical attention.

Protocol for Spill Cleanup

This protocol is for small spills (<100g) inside a chemical fume hood. For large spills or any spill outside a fume hood, evacuate the area and call emergency services.[2]

start Small Spill in Fume Hood alert Alert nearby personnel. Restrict access to the area. start->alert ppe Don appropriate PPE: - Double Nitrile Gloves - Lab Coat - Goggles & Face Shield alert->ppe cover Gently cover the spill with absorbent material (e.g., vermiculite). ppe->cover collect Carefully sweep the material into a labeled hazardous waste container. cover->collect decon Decontaminate the spill area: 1. Wipe with pH 10 buffer. 2. Wipe with 10% bleach solution. collect->decon dispose Dispose of all contaminated materials (absorbent, wipes, gloves) as cyanide hazardous waste. decon->dispose report Report the incident to the Lab Supervisor and EHS. dispose->report

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Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies for Unnatural Amino Acids

Executive Summary The incorporation of unnatural amino acids (uAAs)—such as N -methylated, α,α -disubstituted (e.g., α -aminoisobutyric acid, Aib), or sterically bulky variants—has become a cornerstone in modern peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids (uAAs)—such as N -methylated, α,α -disubstituted (e.g., α -aminoisobutyric acid, Aib), or sterically bulky variants—has become a cornerstone in modern peptide drug development. These modifications enhance proteolytic stability, enforce specific secondary structures, and improve target binding affinity. However, synthesizing peptides with uAAs via standard Fmoc Solid-Phase Peptide Synthesis (SPPS) frequently results in truncated sequences, epimerization, or complete coupling failure.

This application note details the mechanistic bottlenecks associated with uAA incorporation and provides a self-validating, highly optimized double-coupling protocol utilizing orthogonal activation chemistries (DIC/Oxyma Pure and HATU/DIPEA) to guarantee sequence fidelity.

Mechanistic Insights: The Causality of uAA Coupling Failures

Standard Fmoc-SPPS relies heavily on uronium-based reagents like HBTU or TBTU. While highly effective for proteinogenic amino acids, these reagents often fail during uAA incorporation due to three primary mechanistic barriers:

  • Steric Hindrance & Kinetic Bottlenecks: Bulky side chains or N -alkylation severely restrict the conformational approach angle of the incoming activated amino acid. This drastically reduces the acylation rate, shifting the reaction kinetics to favor competing side reactions over amide bond formation.

  • Guanidinylation Risks: When acylation is kinetically slow, standard uronium-based coupling reagents (e.g., HBTU) can react directly with the free N -terminal amine of the resin-bound peptide. This forms a stable guanidinium species, irreversibly capping the sequence and terminating chain elongation[1].

  • Racemization (Epimerization): The prolonged activation times required to force hindered uAAs to couple increase the probability of oxazolone (azlactone) intermediate formation. Deprotonation at the chiral α -carbon of the oxazolone leads to rapid racemization[1].

The Solution: Orthogonal Activation Systems To overcome these barriers, the choice of coupling chemistry must be strictly causal to the steric environment. The additive Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC ( N,N′ -diisopropylcarbodiimide) has emerged as a superior alternative to traditional HOBt/HOAt methods. Oxyma exhibits a lower pKa​ and exceptional leaving-group ability, accelerating amide bond formation while effectively suppressing racemization. Crucially, because DIC/Oxyma is a carbodiimide-based system, it poses zero risk of guanidinylation , making it safe for the extended coupling times required for uAAs[2].

For extreme steric clashes (e.g., coupling an N -methylated uAA onto another N -methylated residue), a synergistic double-coupling protocol is required. By first utilizing DIC/Oxyma to form a stable active ester, and following up with a secondary coupling using HATU/DIPEA (which generates a highly reactive 7-azabenzotriazole At-ester), we alter the reactive intermediate landscape to drive the reaction to 100% completion[3].

Coupling Reagent Matrix for Unnatural Amino Acids

The following table summarizes the quantitative and mechanistic profiles of common coupling reagents when applied to uAA synthesis.

Reagent SystemActivation ClassGuanidinylation RiskSuitability for uAAsKey Mechanistic Advantage / Disadvantage
HBTU / DIPEA UroniumHigh (if excess used)PoorStandard reagent; kinetically too slow for hindered amines, leading to capping[1].
HATU / DIPEA UroniumModerateGoodThe 7-azabenzotriazole leaving group accelerates the reaction via a neighboring group effect[3].
DIC / Oxyma Pure CarbodiimideNoneExcellentHigh solubility, prevents racemization, and is completely safe for extended coupling times[2].
PyAOP / DIPEA PhosphoniumNoneExcellentHighly reactive for N -methylated AAs; avoids uronium-based N-terminal capping entirely[1].

Workflow Visualization

The diagram below illustrates the self-validating SPPS cycle, highlighting the critical double-coupling loop required for challenging uAAs.

SPPS_Workflow cluster_uAA uAA Coupling Cycle Resin Resin Swelling (DCM/DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate uAA Activation (DIC/Oxyma) Wash1->Activate Couple1 Primary Coupling (Extended Time) Activate->Couple1 Kaiser Validation (Kaiser/Chloranil) Couple1->Kaiser Couple2 Double Coupling (HATU/DIPEA) Kaiser->Couple2 Positive (Incomplete) Wash2 Wash (DMF) Kaiser->Wash2 Negative (Complete) Couple2->Kaiser Wash2->Deprotect Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Sequence Complete

SPPS workflow highlighting the synergistic double-coupling cycle for unnatural amino acids.

Self-Validating Experimental Protocols

Protocol A: Resin Swelling & Fmoc Deprotection

Causality Check: Proper swelling maximizes the polymer matrix's pore accessibility, which is critical when introducing bulky uAAs.

  • Weigh the desired amount of resin (e.g., Rink Amide AM resin for C-terminal amides) into a fritted SPPS reaction vessel.

  • Swell the resin in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes. Drain completely.

  • Add 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes. Note: Extended deprotection is necessary after coupling bulky uAAs, as the steric shield can protect the Fmoc group from base hydrolysis.

  • Wash the resin extensively with DMF (5 × 1 min) to remove all traces of piperidine.

Protocol B: Synergistic Double-Coupling of uAAs

Objective: Maximize coupling efficiency for sterically hindered uAAs using orthogonal activation states[3].

Phase 1: Primary Coupling (DIC/Oxyma)

  • Dissolve 4.0 equivalents (relative to resin loading) of the Fmoc-uAA and 4.0 eq of Oxyma Pure in anhydrous DMF to achieve a 0.2 M concentration[2].

  • Add 4.0 eq of DIC to the mixture. Pre-activate for 2 minutes (the solution will typically turn bright yellow, indicating active ester formation).

  • Add the activated mixture to the deprotected resin. Agitate at room temperature for 60–120 minutes. (Optional: Apply microwave heating at 75°C for 10 mins if the uAA is thermally stable).

  • Drain and wash the resin with DMF (3 × 1 min).

  • Validation Gate: Perform a Kaiser Test (for primary amines) or a Chloranil Test (for secondary amines, such as N -methylated residues). If the test is negative (colorless/yellow), proceed to Wash and the next cycle. If positive (blue/green), proceed to Phase 2.

Phase 2: Secondary Coupling (HATU/DIPEA) 6. Dissolve 4.0 eq of the Fmoc-uAA and 4.0 eq of HATU in DMF. 7. Add 8.0 eq of DIPEA ( N,N -diisopropylethylamine) to the solution to initiate activation, and immediately transfer to the resin vessel[3]. 8. Agitate for 45 minutes. 9. Drain, wash with DMF (5 × 1 min), and re-evaluate with the appropriate colorimetric test.

Protocol C: Cleavage & Global Deprotection

Causality Check: TFA generates highly reactive carbocations from the side-chain protecting groups. Triisopropylsilane (TIS) and water act as nucleophilic scavengers to quench these carbocations, preventing them from re-alkylating the peptide backbone.

  • Following the final Fmoc deprotection, wash the resin with DCM (5 × 1 min) to shrink the polymer matrix, and dry thoroughly under vacuum.

  • Prepare the cleavage cocktail: TFA / TIS / Water (95:2.5:2.5 v/v/v). Note: If the sequence contains sulfur-bearing uAAs or multiple Trp residues, substitute with Reagent K (TFA/Phenol/Water/Thioanisole/EDT).

  • Add the cocktail to the resin and agitate for 2.5 to 3 hours at room temperature.

  • Collect the filtrate into a centrifuge tube. Precipitate the crude peptide by adding 10 volumes of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Lyophilize the crude peptide for downstream LC-MS analysis and preparative HPLC purification.

References

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences , nih.gov. 3

  • Greening the synthesis of peptide therapeutics: an industrial perspective , rsc.org. 2

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt , luxembourg-bio.com. Link

  • Overview of Peptide Coupling Reagents , chempep.com. 1

  • Peptide Coupling Reagents Guide , sigmaaldrich.com. Link

Sources

Application

Application Notes and Protocols: 2-Amino-2-(4-cyanophenyl)acetic Acid as a Sensitive Molecular Probe for Investigating Biomolecular Interactions and Dynamics

Abstract This technical guide provides a comprehensive overview of the application of 2-Amino-2-(4-cyanophenyl)acetic acid, a non-canonical amino acid, as a versatile molecular probe. We delve into its intrinsic fluoresc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2-Amino-2-(4-cyanophenyl)acetic acid, a non-canonical amino acid, as a versatile molecular probe. We delve into its intrinsic fluorescence properties, which are highly sensitive to the local microenvironment, making it an invaluable tool for researchers in chemical biology, drug discovery, and molecular diagnostics. This document outlines the scientific basis for its use, detailed protocols for its incorporation into peptides and proteins, and methodologies for leveraging its unique spectroscopic characteristics to study protein folding, conformational changes, and binding events.

Introduction: The Power of "Silent" Probes

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful technique for elucidating complex biological processes.[1][2][3] Unlike bulky fluorescent dyes, small, environmentally sensitive UAAs like 2-Amino-2-(4-cyanophenyl)acetic acid can be introduced with minimal perturbation to the native protein structure and function.[4] The cyano group on the phenyl ring of this amino acid confers unique spectroscopic properties, making it a powerful "silent" reporter of its immediate surroundings.

The utility of the closely related amino acid, p-cyanophenylalanine (FCN), as a fluorescent probe has been well-established.[5] Its fluorescence is significantly influenced by the polarity of its environment and can be quenched by specific amino acid side chains, providing a sensitive readout of protein conformation and interactions.[5] 2-Amino-2-(4-cyanophenyl)acetic acid builds upon these principles, offering a unique structural motif for probing biological systems.

Physicochemical and Spectroscopic Properties

While extensive characterization of 2-Amino-2-(4-cyanophenyl)acetic acid is ongoing, its properties can be largely inferred from its structural analog, p-cyanophenylalanine.

PropertyValue (for p-cyanophenylalanine)Reference
Molecular Formula C10H10N2O2[5]
Molecular Weight 190.2 g/mol [5]
Excitation Maximum (λex) ~280 nm[5]
Emission Maximum (λem) ~296 nm (in water)[5]
Quantum Yield Environment-dependent[5]

The key feature of the cyanophenyl moiety is its sensitivity to the local environment. The fluorescence emission spectrum can shift based on solvent polarity, and the intensity is subject to quenching by nearby functional groups. This "turn-off" or "turn-on" fluorescence response is the basis for its utility as a molecular probe.

Principle of Operation: A Reporter of Proximity and Conformation

The fluorescence of the cyanophenyl group can be quenched by specific amino acid residues through photoinduced electron transfer (PET). Histidine and Tyrosine, for instance, have been shown to be effective quenchers of p-cyanophenylalanine fluorescence.[5] This quenching is highly distance-dependent, making it an excellent tool for monitoring changes in protein conformation, such as helix formation or protein folding.

cluster_unfolded Unfolded State cluster_folded Folded State Probe_U 2-Amino-2- (4-cyanophenyl)acetic acid Quencher_U Quenching Residue (e.g., Histidine) label_U Fluorescence ON (Probe and Quencher are distant) Probe_F 2-Amino-2- (4-cyanophenyl)acetic acid Quencher_F Quenching Residue (e.g., Histidine) Probe_F->Quencher_F Proximity-induced Quenching label_F Fluorescence OFF (Probe and Quencher are close) Unfolded State Unfolded State Folded State Folded State Unfolded State->Folded State Folding/ Binding Event

Figure 1: Principle of fluorescence quenching upon protein folding or binding.

Protocols

Incorporation of 2-Amino-2-(4-cyanophenyl)acetic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the Fmoc-protected version of 2-Amino-2-(4-cyanophenyl)acetic acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-2-amino-2-(4-cyanophenyl)acetic acid

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of Fmoc-2-amino-2-(4-cyanophenyl)acetic acid, 3.95 equivalents of HBTU, and 4 equivalents of HOBt in DMF.

    • Add 8 equivalents of DIPEA to activate the amino acid (solution should turn yellow).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.[6] If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

    • Once the Kaiser test is negative (clear beads), wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Fluorescence Spectroscopy to Monitor Environmental Changes

This protocol describes how to perform a basic fluorescence spectroscopy experiment to assess the change in the emission spectrum of a peptide containing 2-Amino-2-(4-cyanophenyl)acetic acid in response to a change in its environment (e.g., protein folding induced by a denaturant).

Materials:

  • Purified peptide containing the probe

  • Spectrofluorometer

  • Quartz cuvette

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Denaturant solution (e.g., 8 M Guanidinium Chloride or Urea)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in the buffer. The final concentration should be in the low micromolar range to avoid inner filter effects.

    • Prepare two samples:

      • Folded State: Dilute the peptide stock solution in buffer to the final desired concentration.

      • Unfolded State: Dilute the peptide stock solution in a buffer containing a high concentration of denaturant (e.g., 6 M Guanidinium Chloride) to the same final peptide concentration.

  • Instrument Setup:

    • Set the excitation wavelength of the spectrofluorometer to ~280 nm.

    • Set the emission scan range from 290 nm to 400 nm.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the buffer blank (and buffer with denaturant blank).

    • Record the fluorescence emission spectrum of the "Folded State" sample.

    • Record the fluorescence emission spectrum of the "Unfolded State" sample.

  • Data Analysis:

    • Subtract the corresponding blank spectrum from each sample spectrum.

    • Compare the emission spectra of the folded and unfolded states. Note any changes in the peak emission wavelength (spectral shift) and the overall fluorescence intensity. A decrease in intensity in the folded state would suggest quenching due to the proximity of a quenching residue.

Applications and Case Studies

While specific published applications of 2-Amino-2-(4-cyanophenyl)acetic acid are emerging, the well-documented use of p-cyanophenylalanine provides a roadmap for its potential applications:

  • Probing Protein Folding and Stability: By introducing the probe and a quenching residue at specific sites, the kinetics and thermodynamics of protein folding can be monitored in real-time.[5]

  • Investigating Protein-Protein Interactions: Changes in the fluorescence of the probe upon binding to a partner protein can provide insights into the binding interface and affinity.

  • Enzyme Activity Assays: If a conformational change is associated with enzymatic activity, the probe can be used to develop a continuous, fluorescence-based assay.

  • High-Throughput Screening: The sensitivity of the probe to binding events makes it suitable for developing high-throughput screening assays for small molecule inhibitors or activators.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low fluorescence signal - Low peptide concentration- Inefficient incorporation- Quenching by buffer components- Increase peptide concentration- Confirm incorporation by mass spectrometry- Screen different buffer systems
No change in fluorescence - Probe and quencher are not in close proximity in the folded state- The conformational change is too subtle- Redesign the peptide with the probe and quencher at different positions- Use a different quenching residue
Peptide insolubility - Hydrophobic nature of the peptide or the probe- Add solubilizing agents (e.g., a small amount of organic solvent) to the buffer- Redesign the peptide sequence to improve solubility

Conclusion

2-Amino-2-(4-cyanophenyl)acetic acid represents a valuable addition to the toolkit of chemical biologists and drug discovery scientists. Its small size and environmentally sensitive fluorescence make it an ideal probe for studying the intricacies of biomolecular structure, function, and dynamics with minimal perturbation. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful molecular probe.

References

  • Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. (2015). National Center for Biotechnology Information. [Link]

  • Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. (2015). ACS Publications. [Link]

  • Unnatural amino acids as probes of protein structure and function. (2000). PubMed. [Link]

  • The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. (2021). Frontiers in Chemistry. [Link]

  • Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing. [Link]

  • 2-[(4-cyanophenyl)amino]acetic acid CAS:42288-26-6. LookChem. [Link]

  • A novel cyan-emitting fluorescent α-amino acid: synthesis, photophysical characterization and live-cell imaging properties. (2026). National Center for Biotechnology Information. [Link]

  • A novel cyan-emitting fluorescent α-amino acid: synthesis, photophysical characterization and live-cell imaging properties. (2024). RSC Publishing. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES. University of Pennsylvania. [Link]

  • Natural Product-Derived Activity-Based and Affinity-Based Probes: Tools for Mechanism of Action Studies. (2024). MDPI. [Link]

  • Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. (2011). National Center for Biotechnology Information. [Link]

  • Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of ... (2022). National Center for Biotechnology Information. [Link]

  • Kairos Amino Acid Sample Prep. Andrew Alliance. [Link]

  • 2-Aminophenylacetic acid. PubChem. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2021). Frontiers in Chemistry. [Link]

  • BUTANOIC-ACID-2-(4-CYANOPHENYL)-2-METHYLETHYLESTER. SpectraBase. [Link]

  • Scheme 2. Mechanism for the synthesis of 2-amino-3-cyanopyridines 2a-o. ResearchGate. [Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for 2-Amino-2-(4-cyanophenyl)acetic Acid

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Trace Quantitation and Chiral Resolution via Pre-Column Derivatization Introduction & Rationale 2-Amino-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Trace Quantitation and Chiral Resolution via Pre-Column Derivatization

Introduction & Rationale

2-Amino-2-(4-cyanophenyl)acetic acid (4-cyanophenylglycine) is a highly polar, non-proteinogenic chiral amino acid frequently utilized as a critical building block in active pharmaceutical ingredients (APIs). Its direct analysis via reversed-phase liquid chromatography (RP-LC) presents two significant challenges:

  • Poor Retention & Ionization: The zwitterionic nature of the molecule results in minimal retention on standard C18 columns and poor electrospray ionization (ESI) efficiency.

  • Chiral Center: The α -carbon is a stereocenter. Because biological systems exhibit inherent chiral selectivity, quantifying the exact enantiomeric excess (ee) of the L- or D-form is a strict regulatory requirement in drug development.

To overcome these limitations, pre-column derivatization is employed. This guide details two self-validating protocols: Fmoc-Cl derivatization for enhanced trace-level LC-MS/MS quantitation[1], and Marfey’s Reagent (FDAA) derivatization for robust chiral resolution[2].

Workflow A 2-Amino-2-(4-cyanophenyl) acetic acid B1 Fmoc-Cl Derivatization A->B1 Alkaline pH Trace Analysis B2 Marfey's Reagent (FDAA) A->B2 Diastereomer Formation C1 Achiral LC-MS/MS (Trace Quantitation) B1->C1 Enhanced Retention C2 Achiral LC-UV/MS (Chiral Resolution) B2->C2 L,L & D,L Separation

Analytical workflow for 2-Amino-2-(4-cyanophenyl)acetic acid derivatization.

Protocol A: Fmoc-Cl Derivatization for Trace LC-MS/MS

Mechanistic Causality

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) reacts rapidly with primary and secondary amines under alkaline conditions[3]. By attaching the bulky, highly hydrophobic fluorenyl moiety to 4-cyanophenylglycine, we achieve three goals:

  • Chromatographic Focusing: The derivative binds strongly to C18 stationary phases, preventing early elution in the void volume[4].

  • Enhanced Ionization: The hydrophobic tag significantly reduces ion suppression from polar matrix components during ESI-MS/MS[1].

  • Reaction Quenching: The reaction is actively terminated by lowering the pH with formic acid, which restricts Fmoc affinity and prevents the formation of unpredictable byproducts[5].

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Always run a Reagent Blank (Step 1-6 without the analyte) to map the retention time of Fmoc-OH (the hydrolysis byproduct).

  • Sample Preparation: Aliquot 50 µL of the sample (or standard) into a 1.5 mL microcentrifuge tube. Spike in 10 µL of an isotopically labeled internal standard (e.g., 13 C-labeled amino acid) to correct for derivatization efficiency variance[4].

  • Buffering: Add 50 µL of 100 mM Sodium Borate buffer (pH 9.5) to ensure the primary amine is deprotonated and nucleophilic[4].

  • Derivatization: Add 50 µL of 20 mM Fmoc-Cl dissolved in anhydrous acetonitrile.

  • Incubation: Vortex for 10 seconds and incubate at 25°C for 15 minutes[5].

  • Quenching: Add 10 µL of 5% Formic Acid (FA) to drop the pH below 4.0, terminating the reaction[5].

  • Cleanup (Optional but Recommended): Add 200 µL of hexane, vortex, and discard the upper organic layer to remove excess Fmoc-Cl and Fmoc-OH byproducts[6]. Transfer the aqueous layer to an autosampler vial.

Chromatographic & MS Parameters

Table 1: LC-MS/MS Conditions for Fmoc-Derivative

ParameterSpecification
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 8.0 min, hold 2 min
Flow Rate 0.4 mL/min
MS Mode ESI Negative (or Positive) / MRM Mode[1]

Protocol B: Marfey’s Reagent (FDAA) for Chiral Resolution

Mechanistic Causality

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) relies on nucleophilic aromatic substitution. The remaining reactive fluorine on the dinitrophenyl ring reacts with the amine of 4-cyanophenylglycine[7]. Because FDAA contains an optically pure L-alanine stereocenter, reacting it with a racemic mixture of the analyte produces two distinct diastereomers: an L,L-diastereomer and a D,L-diastereomer[6].

Unlike enantiomers, diastereomers possess different physicochemical properties (e.g., intramolecular hydrogen bonding and hydrophobicity), allowing them to be easily separated on standard, achiral C18 columns[2].

MarfeysLogic M FDAA (Marfey's Reagent) (L-Ala configuration) RXN Nucleophilic Substitution (pH 8.0, 40°C) M->RXN AA Analyte Mixture (D- and L- enantiomers) AA->RXN D1 L,L-Diastereomer (Elutes First) RXN->D1 D2 D,L-Diastereomer (Elutes Second) RXN->D2

Stereochemical logic of Marfey's reagent derivatization converting enantiomers to diastereomers.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the 4-cyanophenylglycine sample in 50 µL of water (approx. 50 mM concentration)[8].

  • Buffering: Add 20 µL of 1 M NaHCO 3​ to establish a slightly alkaline environment (pH ~8.0) necessary for the substitution reaction[8].

  • Derivatization: Add 100 µL of a 1% (w/v) FDAA solution in acetone. Crucial: Ensure the molar ratio of FDAA to amino acid is at least 1.4:1 to guarantee complete consumption of the analyte[7],[8].

  • Incubation: Seal the vial and incubate at 40°C for 1 hour with gentle mixing[6],[8].

  • Quenching: Cool to room temperature and add 20 µL of 2 M HCl to protonate the unreacted species and halt the reaction[8].

  • Dilution: Dilute the mixture with 810 µL of 50% aqueous acetonitrile before injection to match the initial mobile phase conditions.

Chromatographic Parameters

Table 2: LC-UV Conditions for FDAA Diastereomers

ParameterSpecification
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 50 mM Triethylamine phosphate (TEAP) buffer, pH 3.0[8]
Mobile Phase B Acetonitrile
Gradient Linear 10% B to 50% B over 60 min[8]
Flow Rate 1.0 mL/min
Detection UV at 340 nm (FDAA specific absorption maximum)[6],[8]

Note on Mobile Phase Causality: The use of TEAP buffer at pH 3.0 is critical. It ensures the carboxylic acid group of the derivatized amino acid remains fully protonated, maximizing hydrophobic interaction with the stationary phase and amplifying the subtle structural differences between the L,L and D,L diastereomers for baseline resolution[8].

Data Interpretation & Self-Validation

To maintain scientific integrity, every analytical sequence must include:

  • Reagent Blanks: FDAA slowly hydrolyzes in aqueous solutions. A blank injection will reveal the retention times of unreacted FDAA and its hydrolyzed byproducts, ensuring they do not co-elute with the 4-cyanophenylglycine diastereomers[6].

  • Elution Order Verification: Historically, when using Marfey's reagent on standard C18 columns, the L,L-diastereomer exhibits stronger intramolecular hydrogen bonding, making it less hydrophobic than the D,L-diastereomer. Consequently, the L-enantiomer derivative will predictably elute before the D-enantiomer derivative[8].

References

  • Almac Group. Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved from:[Link]

  • AKJournals. Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Retrieved from: [Link]

  • SciSpace. Marfey's reagent for chiral amino acid analysis: A review. Retrieved from: [Link]

  • Springer Nature. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Retrieved from: [Link]

  • National Institutes of Health (PMC). Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. Retrieved from: [Link]

  • ResearchGate. Anyone having issue with derivatization of amino acid using Fmoc? Retrieved from: [Link]

Sources

Application

Application Note: Engineering and Validation of Custom Antibodies Targeting 4-Cyanophenylglycine-Modified Peptides

Executive Summary The integration of non-canonical amino acids (ncAAs) into peptide sequences has fundamentally expanded the toolkit for modern drug discovery. Specifically, 2-Amino-2-(4-cyanophenyl)acetic acid—commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into peptide sequences has fundamentally expanded the toolkit for modern drug discovery. Specifically, 2-Amino-2-(4-cyanophenyl)acetic acid—commonly known as 4-cyanophenylglycine (4-CPG)—provides a unique bio-orthogonal handle. The strongly electron-withdrawing cyano group alters the electronic properties of the peptide, improving metabolic stability, and serves as a critical linkage point for site-specific bioconjugation in antibody-drug conjugates (ADCs) and targeted delivery systems[1]. Furthermore, the unique chemical reactivity of such ncAAs enables the creation of highly homogeneous protein multiconjugates[2].

As 4-CPG-containing therapeutic peptides advance through preclinical pipelines, researchers require robust analytical tools to track these molecules in vivo. Generating custom antibodies that specifically recognize the 4-CPG moiety—without cross-reacting with the wild-type (WT) peptide backbone—is essential for pharmacokinetic (PK) profiling, cellular tracking, and target engagement assays without the need for bulky fluorescent tags[3].

Mechanistic Rationale & Self-Validating Design

Generating an antibody against a single unnatural amino acid substitution is notoriously challenging. The immune system naturally defaults to recognizing the highly immunogenic peptide backbone rather than the subtle cyano-phenyl modification. To engineer a successful and self-validating protocol, every experimental choice must be driven by strict immunological causality:

  • Hapten-Carrier Effect: 4-CPG peptides are typically small (<2 kDa) haptens; they cannot independently recruit T-helper cells to initiate an immune response. We conjugate the peptide to Keyhole Limpet Hemocyanin (KLH), a highly immunogenic carrier protein, to break immune tolerance and drive a robust, class-switched IgG response.

  • Directional Conjugation: Causality dictates our choice of cross-linking chemistry. Using standard EDC/NHS chemistry would randomly cross-link internal amines, potentially masking the 4-CPG epitope. Instead, we engineer an N-terminal Cysteine into the synthetic peptide and utilize Maleimide-activated carriers. This ensures a uniform, outward-facing orientation of the 4-CPG moiety, maximizing B-cell receptor engagement.

  • Subtractive Purification (Self-Validating System): To guarantee trustworthiness and eliminate false positives, the resulting antiserum must undergo a self-validating purification cascade. The serum is first passed over a WT-peptide column to deplete backbone-specific antibodies (negative selection). The flow-through is then passed over a 4-CPG-peptide column to capture modification-specific antibodies (positive selection).

Workflow A Peptide Synthesis (Fmoc-4-CPG + Cys) B Carrier Conjugation (Maleimide-KLH) A->B C Immunization (Rabbit Host) B->C D Titer Screening (ELISA vs WT) C->D E Tandem Affinity Purification D->E

End-to-end workflow for generating 4-CPG modification-specific antibodies.

Step-by-Step Methodologies

Protocol A: Antigen Design and Carrier Conjugation

Objective: Synthesize the immunogen and screening antigens with controlled epitope orientation.

  • Peptide Synthesis: Synthesize the target peptide using standard solid-phase peptide synthesis (SPPS). Incorporate N-Boc-4-cyanophenylglycine or Fmoc-4-cyanophenylglycine[4] at the target site. Engineer an N-terminal Cysteine separated by a PEG2 spacer (e.g., Cys-PEG2-[Peptide Sequence]). Causality: The PEG2 spacer alleviates steric hindrance, ensuring the 4-CPG moiety is fully accessible during immune synapse formation.

  • Carrier Preparation: Reconstitute Maleimide-Activated KLH (for immunization) and Maleimide-Activated BSA (for ELISA screening) in Conjugation Buffer (83 mM sodium phosphate, 0.1 M EDTA, 0.9 M NaCl, pH 7.2).

  • Conjugation Reaction: Dissolve the 4-CPG peptide in endotoxin-free water (use up to 20% DMSO if the peptide is highly hydrophobic). Add a 5-fold molar excess of peptide to the maleimide-activated carrier.

  • Incubation: React for 2 hours at room temperature under continuous end-over-end mixing to allow stable thioether bond formation.

  • Desalting: Remove unbound peptide using a Zeba Spin Desalting Column (7K MWCO) equilibrated with PBS. Quantify the final protein concentration via a standard BCA assay.

Protocol B: Immunization Strategy

Objective: Elicit a high-titer, class-switched IgG response against the hapten.

  • Emulsion Preparation: For the primary immunization, mix 0.5 mg of KLH-conjugated 4-CPG peptide (in 0.5 mL PBS) with 0.5 mL of Complete Freund’s Adjuvant (CFA). Syringe-extrude the mixture until a thick, stable emulsion forms (a drop should remain intact when placed in water).

  • Administration: Inject 1.0 mL of the emulsion subcutaneously (s.c.) into a New Zealand White Rabbit across 4-6 dorsal sites. Causality: Multi-site injection maximizes lymphatic drainage and exposure to multiple draining lymph nodes.

  • Boosting: For subsequent boosts (Days 14, 28, 42, 56), use 0.25 mg of antigen emulsified in Incomplete Freund’s Adjuvant (IFA). Causality: Switching to IFA prevents severe localized granulomas while sustaining the memory B-cell response.

  • Serum Harvest: Collect 5-10 mL of blood from the marginal ear vein on Days 35 and 63. Allow blood to clot at 37°C for 1 hour, centrifuge at 3,000 x g for 15 minutes, and harvest the polyclonal serum.

Protocol C: Subtractive Affinity Purification

Objective: Isolate antibodies strictly specific to the 4-CPG moiety, creating a self-validating reagent.

  • Resin Preparation: Couple the WT peptide to SulfoLink Coupling Resin (Column A) and the 4-CPG peptide to a separate SulfoLink Resin (Column B) via their terminal cysteines following the manufacturer's protocol.

  • Negative Selection: Dilute raw antiserum 1:1 with PBS. Pass the serum over Column A (WT peptide) at a flow rate of 0.5 mL/min. Collect the flow-through. Repeat this process 3 times. Causality: This completely depletes backbone-reactive antibodies, ensuring downstream specificity.

  • Positive Selection: Pass the depleted flow-through over Column B (4-CPG peptide). Wash the column with 20 column volumes of PBS to remove non-specific proteins.

  • Elution: Elute the specific anti-4-CPG antibodies using 0.1 M Glycine-HCl (pH 2.5). Immediately neutralize each 1 mL fraction with 100 µL of 1 M Tris-HCl (pH 8.5). Causality: Low pH disrupts the non-covalent paratope-epitope interactions; immediate neutralization prevents permanent denaturation of the isolated IgG.

PurificationLogic Serum Raw Antiserum (Polyclonal Mixture) NegSelect Negative Selection (WT Peptide Column) Serum->NegSelect PosSelect Positive Selection (4-CPG Peptide Column) NegSelect->PosSelect Flow-through Discard Backbone-Reactive Abs (Discard) NegSelect->Discard Binds WT Final Purified Anti-4-CPG Antibody PosSelect->Final Acid Elution

Tandem affinity purification cascade ensuring strict 4-CPG specificity.

Quantitative Data Presentation

Table 1: Standardized Immunization Schedule and Adjuvant Selection

DayProcedureAntigen DoseCarrier / AdjuvantRationale
0 Primary Immunization0.50 mgKLH / CFABreaks tolerance; initiates primary IgM response.
14 Boost 10.25 mgKLH / IFADrives IgG class switching and affinity maturation.
28 Boost 20.25 mgKLH / IFAExpands memory B-cell populations.
35 Test BleedN/AN/AEvaluates initial titer via indirect ELISA (vs BSA-4CPG).
42 Boost 30.25 mgKLH / IFAMaximizes circulating specific IgG levels.
56 Boost 40.25 mgKLH / IFAFinal stimulation prior to production bleed.
63 Production BleedN/AN/AHarvests maximum yield of high-affinity polyclonal serum.

Table 2: Representative SPR Affinity Data (Self-Validating Specificity Check) To validate the system, the purified antibody is analyzed via Surface Plasmon Resonance (SPR) against both the modified and unmodified peptides. A successful purification yields a >1000-fold difference in binding affinity.

Analyte (Immobilized on Chip)Association Rate ( ka​ )Dissociation Rate ( kd​ )Equilibrium Dissociation Constant ( KD​ )Result Interpretation
4-CPG Peptide 4.2×105 M−1s−1 1.1×10−4 s−1 0.26 nM High-affinity specific binding.
Wild-Type (WT) Peptide No significant bindingNo significant binding> 10,000 nM Negligible cross-reactivity.

References

  • 1. Molecular Pharmaceutics (ACS Publications). 2.2. Nature Communications (via PMC/NIH). 3.4. The Journal of Organic Chemistry (ACS Publications). 4.3. Cold Spring Harbor Perspectives in Biology (via PMC/NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 2-Amino-2-(4-cyanophenyl)acetic Acid

Welcome to the Technical Support Center for 2-Amino-2-(4-cyanophenyl)acetic acid (also known as 4-cyanophenylglycine). This guide is engineered for researchers and drug development professionals facing dissolution bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-2-(4-cyanophenyl)acetic acid (also known as 4-cyanophenylglycine). This guide is engineered for researchers and drug development professionals facing dissolution bottlenecks with this specific unnatural amino acid.

Below, you will find mechanistic explanations, self-validating protocols, and troubleshooting workflows designed to ensure reliable formulation for both in vitro screening and in vivo applications.

Physicochemical Profile & Solubility Data

To solve a solubility issue, we must first understand the molecular constraints of the compound. 2-Amino-2-(4-cyanophenyl)acetic acid contains a highly hydrophobic para-cyano aromatic ring paired with a zwitterionic backbone.

Table 1: Physicochemical Properties & Solubilization Impact

PropertyQuantitative Value / DescriptionImpact on Solubilization Strategy
Molecular Weight 176.17 g/mol Low molecular weight is favorable for high-concentration stock formulations.
Isoelectric Point (pI) ~4.5 – 5.0 (Estimated)Aqueous solubility reaches its absolute minimum in mildly acidic conditions due to zwitterion neutrality[1].
Aqueous Solubility < 1 mg/mL at pH 7.4Necessitates pH adjustment, co-solvents, or counterion salt formation for biological assays.
Preferred Solvents DMSO, Methanol, DichloromethaneHigh solubility (>50 mM); ideal for primary in vitro stock solutions[2].

Solubilization Strategy Workflow

Before proceeding to the protocols, use the following decision matrix to determine the correct solubilization pathway based on your experimental endpoint.

SolubilizationWorkflow Start Target Concentration & Application InVitro In Vitro Assays (High Conc. Stock) Start->InVitro InVivo In Vivo / Aqueous (Physiological pH) Start->InVivo DMSO Dissolve in 100% DMSO (up to 50 mM) InVitro->DMSO SaltForm Salt Formation (e.g., L-Arginine) InVivo->SaltForm Amorph Amorphization / Solid Dispersion InVivo->Amorph PrecipCheck Precipitation on Dilution? DMSO->PrecipCheck AddSurfactant Add 0.1% Tween-20 or 1% BSA PrecipCheck->AddSurfactant Yes Success Solubilized State Achieved PrecipCheck->Success No AddSurfactant->Success SaltForm->Success Amorph->Success

Workflow for selecting the optimal solubilization strategy based on experimental application.

Troubleshooting Guides & FAQs

Q1: Why does 2-Amino-2-(4-cyanophenyl)acetic acid exhibit such poor aqueous solubility at physiological pH?

Mechanistic Causality: The difficulty stems from the molecule's zwitterionic nature combined with the electron-withdrawing para-cyano group. At physiological pH (7.4), the molecule is dangerously close to its isoelectric point (pI). Because amino acids possess both cationic and anionic states, they form strong intermolecular ionic bonds (a high crystal lattice energy) that resist hydration[1]. Furthermore, the bulky, hydrophobic cyanophenyl ring actively repels water, making it thermodynamically unfavorable to dissolve without a co-solvent to disrupt the lattice.

Q2: What is the optimal protocol for preparing high-concentration stock solutions for in vitro assays?

For high-throughput screening, organic polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Methanol are required to break the strong intermolecular forces[2].

Step-by-Step Methodology:

  • Weighing: Accurately weigh the lyophilized powder into a sterile, amber glass vial (the compound can be light-sensitive over long periods).

  • Solvation: Add 100% anhydrous DMSO to achieve a target concentration of 50 mM.

  • Agitation: Vortex vigorously for 60 seconds. Follow with water-bath sonication for 5–10 minutes at room temperature until the solution is visually transparent.

  • Storage: Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

Self-Validating System: To confirm you have a true solution and not a micro-suspension, centrifuge the final vial at 10,000 × g for 5 minutes. If a pellet forms, dissolution is incomplete. Quantify the supernatant via UV-Vis spectroscopy (measuring the cyano-aromatic absorbance at ~230-240 nm) against a standard curve to verify the exact molar concentration.

Q3: How can I achieve aqueous solubility for in vivo formulation without using toxic levels of organic solvents?

Mechanistic Causality: You cannot inject high concentrations of DMSO into in vivo models. Instead, you must alter the ionization state of the drug. Using basic amino acids (like L-arginine or L-lysine) as counterions is a proven pharmaceutical technique. These low-molecular-weight counterions form highly soluble ion pairs with poorly soluble acidic/zwitterionic drugs, drastically improving their dissolution profiles[3]. Furthermore, amino acid co-formers facilitate amorphization, preventing the drug from recrystallizing in the bloodstream or gastrointestinal tract[4].

Step-by-Step Methodology (In Situ Salt Formation):

  • Molar Ratio: Prepare a 1:1.2 molar ratio of 2-Amino-2-(4-cyanophenyl)acetic acid to L-arginine.

  • Aqueous Suspension: Suspend the active compound in HPLC-grade water (it will remain cloudy and insoluble).

  • Titration: Slowly add a pre-dissolved L-arginine aqueous solution dropwise under continuous magnetic stirring.

  • Equilibration: Stir for 2 hours at room temperature. The basicity of L-arginine will deprotonate the carboxylic acid of the drug, forming a highly soluble salt complex[5].

Self-Validating System: The success of this protocol is visually and chemically self-evident. The solution will transition from a turbid white suspension to completely transparent. Monitor the final pH; it should stabilize between 7.5 and 8.0. Lyophilize a small aliquot and attempt rapid reconstitution in PBS—immediate dissolution confirms stable amorphization.

Q4: I am seeing precipitation upon diluting my DMSO stock into PBS (pH 7.4). How do I troubleshoot this?

When you dilute a DMSO stock into an aqueous buffer, the sudden drop in solvent capacity forces the hydrophobic compound out of solution (solvent-shift precipitation).

Troubleshooting Precip Precipitation Observed in Buffer CheckpH Check Final pH Is it near pI (~4.5)? Precip->CheckpH AdjustpH Adjust pH to >7.5 or <2.0 CheckpH->AdjustpH Yes CheckSolvent Check Co-solvent Capacity CheckpH->CheckSolvent No IncreaseDMSO Increase DMSO to 5% v/v CheckSolvent->IncreaseDMSO AddCD Add 2-Hydroxypropyl -β-cyclodextrin CheckSolvent->AddCD

Decision tree for troubleshooting aqueous precipitation of 4-cyanophenylglycine.

Resolution Protocol: If adjusting the pH is not compatible with your assay, you must increase the solubilizing capacity of the buffer. Pre-warm your PBS to 37°C. Add a surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., 1% BSA) to the buffer before adding the drug. Introduce the DMSO stock dropwise while vortexing to prevent localized high concentrations of water from crashing the drug out.

Self-Validating System: Perform Dynamic Light Scattering (DLS) on the final buffered solution. A polydispersity index (PDI) > 0.5 or the detection of particles > 1000 nm indicates micro-precipitation. A true, stable solution will show no significant scattering.

Comparative Solubilization Strategies

Table 2: Comparison of Solubilization Strategies for 4-Cyanophenylglycine

StrategyPrimary MechanismProsCons
DMSO Stock + Dilution Disrupts crystal lattice via strong polar aprotic solvation.Rapid, standard for in vitro screening.DMSO toxicity at >1% v/v in cell culture.
L-Arginine Salt Formation Forms a highly soluble ion pair, preventing zwitterion aggregation.Biocompatible, excellent for in vivo dosing.Requires careful titration and lyophilization steps.
pH Adjustment (Alkaline) Deprotonates the carboxylic acid, creating a net negative charge.Simple, uses standard laboratory reagents (NaOH).High pH may degrade sensitive biological targets or proteins.

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency of Unnatural Amino Acids in SPPS

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks introduced by unnatural amino acids (UAAs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks introduced by unnatural amino acids (UAAs). The incorporation of UAAs—such as N-methylated or α,α-dialkyl amino acids—can dramatically enhance a peptide's metabolic stability and binding affinity. However, these modifications introduce severe steric hindrance and altered nucleophilicity, often leading to incomplete couplings, epimerization, or chain termination.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind coupling failures and provide self-validating, field-proven protocols to ensure your syntheses succeed.

Module 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why do standard carbodiimide couplings fail with N-methylated amino acids? A: The primary challenge in coupling N-methylated amino acids is the reduced nucleophilicity and increased steric bulk of the secondary amine [1]. Causally, the N-methyl group physically blocks the trajectory of the incoming acylating agent. Standard carbodiimides form O-acylisoureas that are prone to side reactions (such as epimerization or diketopiperazine formation) before the sluggish secondary amine can successfully attack. Therefore, highly reactive coupling reagents like HATU are required to effectively activate the carboxylic acid and accelerate aminolysis without causing significant side reactions [1].

Q2: How do I efficiently couple two consecutive N-methyl amino acids or an α,α-dialkyl amino acid like Aib? A: Coupling an N-methyl amino acid to a second N-methyl amino acid is exceptionally difficult due to compounded steric clash [2]. For these severe cases, PyAOP (a phosphonium salt) is highly recommended over uronium salts (like HATU) because it avoids the guanidination side reaction that permanently terminates the peptide chain when reacting with sluggish amines [3]. For α,α-dialkyl amino acids like α-aminoisobutyric acid (Aib), the steric hindrance introduced by the second methyl group on the α-carbon makes conventional SPPS difficult [4]. Employing microwave-enhanced SPPS with DIC/Oxyma Pure provides the thermodynamic energy needed to drive these bulky couplings quickly and efficiently to completion [4].

Q3: Why choose Oxyma Pure over HOBt for sterically hindered unnatural amino acids? A: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has a pKa of 4.60, identical to HOBt, but it lacks the potentially explosive triazole structure [5]. Mechanistically, when paired with DIC, Oxyma Pure forms a highly reactive yet stable active ester that exhibits superior reactivity and lower racemization rates than HOBt [5]. Furthermore, Oxyma Pure is highly compatible with microwave heating, making it an exceptionally versatile tool for driving sterically hindered couplings without promoting aspartimide formation [6].

Module 2: Quantitative Reagent Selection Matrix

To ensure optimal coupling, select your reagent system based on the specific steric demands of the target UAA.

Coupling ReagentTarget UAA TypeRecommended EquivalentsEpimerization RiskKey Mechanistic Advantage
HATU / DIPEA Single N-Me Amino Acids4 eqLow to ModerateInternal base catalysis via the 7-aza nitrogen accelerates aminolysis [2].
PyAOP / HOAt Consecutive N-Me Amino Acids3-4 eqLowPhosphonium structure completely prevents chain-terminating guanidination [3].
DIC / Oxyma Pure α,α-Dialkyl (e.g., Aib)2-5 eqVery LowForms highly reactive, stable ester; ideal for microwave-assisted SPPS [6].
BOP-Cl N-Me to N-Me (Specialized)3-4 eqModerateHigh reactivity tailored for extremely hindered secondary amines [2].

Module 3: Process Workflows & Logical Relationships

UAA_Decision_Tree Start Identify Unnatural Amino Acid (UAA) N_Methyl N-Methyl Amino Acid Start->N_Methyl N-Alkylation Alpha_Dialkyl α,α-Dialkyl (e.g., Aib) Start->Alpha_Dialkyl Cα-Substitution HATU HATU / DIPEA (Standard Hindrance) N_Methyl->HATU Single N-Me PyAOP PyAOP / HOAt (Severe Hindrance) N_Methyl->PyAOP Consecutive N-Me DICOxyma DIC / Oxyma Pure + Microwave Heating Alpha_Dialkyl->DICOxyma High Steric Bulk

Decision tree for selecting SPPS coupling reagents based on UAA steric hindrance.

DIC_Oxyma_Pathway FmocAA Fmoc-UAA-OH + DIC OIsourea O-Acylisourea Intermediate (Highly Reactive) FmocAA->OIsourea Activation ActiveEster Oxyma Active Ester (Stable, Racemization-Resistant) OIsourea->ActiveEster Oxyma Substitution Oxyma Add Oxyma Pure Oxyma->ActiveEster Coupling Peptide-Resin Amine Nucleophilic Attack ActiveEster->Coupling Amide Bond Formation Product Elongated Peptide + Oxyma Byproduct Coupling->Product Completion

Mechanistic pathway of DIC/Oxyma Pure activation and coupling in SPPS.

Module 4: Self-Validating Experimental Protocols

A protocol is only as good as its validation. Standard primary amine tests fail on secondary amines, leading to false negatives that ruin syntheses. Follow these rigorously validated workflows.

Protocol 1: HATU-Mediated Coupling of N-Methyl Amino Acids

Causality: HATU is utilized because the 7-aza group provides an internal general base catalysis effect, accelerating the aminolysis step which is critical for sluggish secondary amines. Validation: Unprotected N-methyl amino acids produce little or no color change with standard ninhydrin; therefore, the coupling must be monitored with the bromothymol blue or chloranil test [2].

  • Resin Preparation: Swell the deprotected peptide-resin in DMF or NMP.

  • Reagent Dissolution: Dissolve 4 equivalents (relative to resin loading) of the Fmoc-N-methyl amino acid in DMF (approximately 10 mL per gram of resin) [2].

  • Activation: Add 4 equivalents of HATU and 8 equivalents of Diisopropylethylamine (DIEA) to the amino acid solution [2].

  • Pre-activation: Allow the mixture to pre-activate at room temperature for 1-5 minutes [1].

  • Coupling: Add the activated solution directly to the resin and agitate at room temperature for 1-4 hours [1].

  • Self-Validation System: Perform a bromothymol blue test or chloranil test. If the test indicates incomplete coupling, do not proceed to deprotection. Instead, perform a second coupling with fresh reagents [2].

  • Washing: Filter and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) [1].

Protocol 2: Microwave-Assisted DIC/Oxyma Pure Coupling of α,α-Dialkyl Amino Acids (e.g., Aib)

Causality: The combination of DIC/Oxyma Pure generates a highly reactive active ester. Microwave energy overcomes the high activation energy barrier caused by the gem-dimethyl steric bulk of Aib, driving the reaction to completion [4]. Validation: The standard Kaiser (ninhydrin) test is effective here as the terminal amine on the resin prior to coupling Aib is typically primary.

  • Reagent Preparation: In a separate vessel, dissolve the Fmoc-Aib-OH (2-5 equivalents) and Oxyma Pure (2-5 equivalents) in DMF [6].

  • Pre-activation: Add DIC (2-5 equivalents) to the solution and allow pre-activation for 2-5 minutes at room temperature [6].

  • Transfer: Transfer the pre-activated solution to the microwave reaction vessel containing the deprotected peptide-resin [5].

  • Microwave Heating: Apply microwave heating (typically 75°C - 90°C depending on sequence stability) for 5-10 minutes [4].

  • Self-Validation System: Perform a Kaiser test. A clear/yellow result indicates complete coupling. A blue result necessitates a double coupling strategy with fresh reagents for a shorter duration [6].

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) [6].

References

  • CEM Corporation: Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at:[Link]

  • ResearchGate: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • RSC Publishing: Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of 2-Amino-2-(4-cyanophenyl)acetic acid Solutions

Welcome to the Technical Support Center for 2-Amino-2-(4-cyanophenyl)acetic acid (CAS: 253797-03-4)[1]. This unnatural amino acid derivative presents unique stability challenges in solution due to its highly reactive α -...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-2-(4-cyanophenyl)acetic acid (CAS: 253797-03-4)[1]. This unnatural amino acid derivative presents unique stability challenges in solution due to its highly reactive α -carbon and functional side groups. This guide is engineered for drug development professionals to troubleshoot stereochemical instability, identify chemical degradation pathways, and design robust, ICH-compliant stability-indicating assays.

Q1: Why does 2-Amino-2-(4-cyanophenyl)acetic acid rapidly lose chiral purity in basic solutions, and how can I prevent it?

Mechanistic Insight: Phenylglycine derivatives are notoriously prone to base-catalyzed racemization[2]. In 2-Amino-2-(4-cyanophenyl)acetic acid, the α -proton is exceptionally acidic due to the combined electron-withdrawing inductive ( −I ) and mesomeric ( −M ) effects of the phenyl ring and the para-cyano group[3]. When exposed to basic conditions, rapid deprotonation occurs, forming a planar enolate intermediate. Subsequent reprotonation from the solvent can occur on either face of the molecule, leading to a racemic mixture of D- and L-enantiomers, destroying the chiral integrity of the solution[3].

Degradation Parent 2-Amino-2-(4-cyanophenyl) acetic acid (L-enantiomer) Enolate Planar Enolate Intermediate Parent->Enolate Base (OH-) -H+ Amide 4-Carbamoyl Derivative Parent->Amide H2O / H+ or OH- Nitrile Hydrolysis Decarb 4-(Aminomethyl) benzonitrile Parent->Decarb Heat (Thermal) -CO2 Racemate Racemic Mixture (D/L-enantiomers) Enolate->Racemate +H+ Reprotonation Carboxy 4-Carboxy Derivative Amide->Carboxy H2O / H+ or OH- Amide Hydrolysis

Mechanistic degradation pathways of 2-Amino-2-(4-cyanophenyl)acetic acid in solution.

Quantitative Data: pH-Dependent Racemization Kinetics (25°C) | Solution pH | Buffer System | Estimated Racemization Half-Life ( t1/2​ ) | Primary Causality | | :--- | :--- | :--- | :--- | | pH 2.0 | 0.1% TFA in Water | > 30 days | Protonation of α -amine stabilizes stereocenter. | | pH 7.4 | PBS | ~48 hours | Mild base catalysis; enolate formation begins. | | pH 10.0 | Ammonium Bicarbonate | < 2 hours | Rapid α -proton abstraction due to −I / −M effects. | | pH 12.0 | 0.1 M NaOH | < 15 minutes | Near-instantaneous enolate formation and epimerization. |

Self-Validating Protocol: Chiral HPLC Monitoring of Enantiomeric Excess (ee)

  • Step 1: System Suitability. Causality: Inject a known racemic standard before analyzing samples. The system is only validated if the resolution ( Rs​ ) between L and D peaks is > 1.5. This ensures the column can accurately detect epimerization.

  • Step 2: Sample Quenching. Causality: Basic samples must be immediately quenched with 0.1% Trifluoroacetic acid (TFA) to pH < 3 prior to injection. This halts the base-catalyzed enolate formation, freezing the enantiomeric ratio at the exact time of sampling.

  • Step 3: Isocratic Elution. Causality: Use a chiral stationary phase (e.g., Chiralcel OD-H) with Hexane/Isopropanol/TFA (80:20:0.1). The TFA suppresses ionization of the carboxylic acid, preventing peak tailing and ensuring accurate integration.

  • Step 4: Mass Balance Validation. Causality: Calculate the sum of the L and D peak areas. It must equal the initial L-enantiomer peak area ( ± 2%). A drop in total area indicates concurrent chemical degradation (e.g., hydrolysis), proving that loss of chiral purity is not the only failure mode occurring in the sample.

Q2: What degradation products should I monitor during long-term aqueous stability testing?

Mechanistic Insight: Beyond stereochemical instability, the molecule is highly susceptible to covalent degradation under aqueous stress. The para-cyano group ( −C≡N ) undergoes acid- or base-catalyzed hydrolysis, converting first to an amide (4-carbamoylphenylglycine) and subsequently to a carboxylic acid (4-carboxyphenylglycine) upon extended exposure. Additionally, as an α -amino acid, it can undergo thermal decarboxylation to yield 4-(aminomethyl)benzonitrile, especially under the elevated temperatures required for accelerated stability testing[4].

Quantitative Data: LC-MS Profiling of Expected Degradation Products | Analyte | Degradation Pathway | Molecular Formula | Exact Mass | Expected [M+H]+ ( m/z ) | | :--- | :--- | :--- | :--- | :--- | | Parent Compound | N/A | C9​H8​N2​O2​ | 176.0586 | 177.066 | | 4-Carbamoylphenylglycine | Nitrile Hydrolysis (Partial) | C9​H10​N2​O3​ | 194.0691 | 195.077 | | 4-Carboxyphenylglycine | Nitrile Hydrolysis (Complete) | C9​H9​NO4​ | 195.0532 | 196.061 | | 4-(Aminomethyl)benzonitrile | Thermal Decarboxylation | C8​H8​N2​ | 132.0687 | 133.076 |

Self-Validating Protocol: LC-MS/UV Profiling for Degradation

  • Step 1: Blank & System Suitability. Causality: Inject a blank diluent to confirm no carryover, followed by a standard mix of the parent. This validates that the MS source temperature is not causing in-source fragmentation (e.g., artificial decarboxylation) that mimics true degradation.

  • Step 2: Sample Preparation. Causality: Dilute stressed samples to 10 μ g/mL in Mobile Phase A. This prevents MS detector saturation and ensures the UV response remains within the linear dynamic range for accurate mass balance calculations.

  • Step 3: Gradient Elution. Causality: Run a 10-minute gradient from 5% to 95% Acetonitrile in 0.1% Formic Acid on a C18 column. The gradient ensures polar degradation products (like the dicarboxylic acid) elute early with good peak shape, while the parent compound is sufficiently retained.

  • Step 4: Orthogonal Validation. Causality: Compare the UV 254 nm total peak area to the MS extracted ion chromatograms (EIC). If a new UV peak lacks a corresponding MS signal, it indicates a degradation product that does not ionize well in ESI+, triggering an automatic switch to ESI- or APCI modes to identify the unknown.

Q3: How should I design a stability-indicating assay for this compound according to ICH guidelines?

Mechanistic Insight: To ensure regulatory compliance and robust drug development, stability testing must adhere strictly to ICH Q1A(R2) guidelines[5],[4]. This framework requires evaluating the drug substance under long-term (e.g., 25°C/60% RH for 12 months) and accelerated (e.g., 40°C/75% RH for 6 months) storage conditions[6]. A stability-indicating assay must be engineered to resolve the parent compound from all potential degradation products and chiral impurities generated during forced degradation (hydrolytic, oxidative, and thermal stress)[4].

StabilityWorkflow Start Sample Preparation (Aqueous/Buffer Solutions) Stress Forced Degradation (ICH Q1A Guidelines) Start->Stress Cond1 Thermal/Humidity (40°C / 75% RH) Stress->Cond1 Cond2 Hydrolytic Stress (pH 2 & pH 12) Stress->Cond2 Cond3 Oxidative Stress (3% H2O2) Stress->Cond3 Analysis Stability-Indicating Analysis Cond1->Analysis Cond2->Analysis Cond3->Analysis Method1 Chiral HPLC (Enantiomeric Excess) Analysis->Method1 Method2 LC-MS/UV (Degradation Products) Analysis->Method2

ICH Q1A-compliant forced degradation and stability testing workflow.

Self-Validating Protocol: ICH Q1A Forced Degradation Setup

  • Step 1: Baseline Establishment. Causality: Analyze the unstressed API solution at T=0 to establish a baseline. This differentiates intrinsic manufacturing impurities from true degradation products generated during the study.

  • Step 2: Stress Conditions. Causality: Subject separate aliquots to 40°C/75% RH (Thermal/Humidity)[6], 0.1M HCl / 0.1M NaOH (Hydrolytic), and 3% H2​O2​ (Oxidative) for 7 to 14 days. These exaggerated conditions force primary degradation pathways to occur, predicting long-term stability liabilities[4].

  • Step 3: Neutralization. Causality: Neutralize acid/base stressed samples to pH 7 prior to analysis. This prevents damage to the analytical HPLC column stationary phase and stops further degradation while the sample sits in the autosampler queue.

  • Step 4: Mass Balance Calculation. Causality: The sum of the parent peak area and all degradation peak areas must equal 90-110% of the unstressed parent area. A failure to achieve mass balance indicates the formation of volatile degradants (e.g., CO2​ loss via decarboxylation) or the formation of insoluble polymers that crashed out of solution.

References
  • Quality Guidelines - ICH: Q1A - Q1F Stability , ICH Official Website,[Link]

  • Q1A(R2) Guideline - ICH , ICH Official Website,[Link]

  • Q1A (R2) A deep dive in Stability Studies , YouTube,[Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products , RSC Publishing,[Link]

  • 154650-59-6, 2-Bromo-4,6-difluorobenzaldehyde (Product Catalog referencing CAS 253797-03-4) , AccelaChemBio,[Link]

Sources

Troubleshooting

Avoiding racemization during the synthesis of chiral amino acids

Welcome to the Technical Support Center for Chiral Amino Acid Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, chemists, and drug development professionals na...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Amino Acid Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, chemists, and drug development professionals navigate the complex challenge of racemization (epimerization) during solid-phase peptide synthesis (SPPS) and solution-phase coupling.

Maintaining enantiomeric purity is not merely a matter of following a recipe; it requires a deep mechanistic understanding of how activating reagents, bases, and side-chain protecting groups interact dynamically in your reaction vessel.

Core Mechanistic Workflow: Activation vs. Racemization

Before troubleshooting specific residues, it is critical to visualize the competing kinetic pathways during carboxyl activation. Racemization primarily occurs through two routes: Path A (Direct Enolization) and Path B (5(4H)-Oxazolone Formation) [1][2].

RacemizationMechanisms AA N-Protected Amino Acid + Coupling Reagent O_Acyl O-Acylisourea (Highly Reactive) AA->O_Acyl Activation (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Path B) O_Acyl->Oxazolone Base Catalysis Slow Aminolysis Enolate Direct Enolate (Path A - Cys/His) O_Acyl->Enolate Strong Base (e.g., DIPEA) ActiveEster Oxyma Active Ester (Stabilized) O_Acyl->ActiveEster + OxymaPure (Fast Trapping) Racemic Racemized Peptide (Loss of Chiral Purity) Oxazolone->Racemic Aminolysis Enolate->Racemic Aminolysis PurePeptide Enantiopure Peptide (Desired Product) ActiveEster->PurePeptide Aminolysis

Mechanistic pathways of amino acid activation, oxazolone-induced racemization, and suppression.

Troubleshooting Guides & FAQs

Issue 1: Severe Epimerization of Cysteine During Fmoc-SPPS

Q: I am observing up to 5-10% D-Cys in my final peptide when using standard HBTU/DIPEA coupling. Why is Cysteine so vulnerable, and how can I suppress this?

The Causality: Cysteine racemizes primarily via Path A (Direct Enolization) [1]. The sulfur atom in the side chain stabilizes the formation of a planar enolate intermediate at the alpha-carbon through polarizability and electron-withdrawing effects[3]. When you use a strong tertiary amine like DIPEA (pKa ~11.4) alongside a uronium/aminium salt (like HBTU), the base rapidly abstracts the highly acidic alpha-proton of the activated Cys ester before aminolysis can occur[3].

The Solution:

  • Attenuate Base Strength: Replace DIPEA with a weaker base such as 2,4,6-trimethylpyridine (TMP, collidine), which has a pKa of ~7.4. This provides enough basicity to drive the coupling but is too weak to efficiently deprotonate the alpha-carbon[3].

  • Upgrade S-Protecting Groups: The standard Trityl (Trt) group offers poor steric shielding against alpha-deprotonation. Switch to acid-labile alternatives like 4,4′-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom), which have been proven to suppress Cys racemization to acceptable levels (<1.0%) even under standard SPPS conditions[3].

Issue 2: Histidine Racemization in Automated Synthesizers

Q: My automated synthesizer uses a 3-minute pre-activation step. My Histidine residues are severely racemized, but other amino acids are fine. What is the mechanistic driver?

The Causality: Histidine racemization is a "mixed-pathway" issue, heavily weighted toward Path B (Oxazolone Formation) [1]. The standard protecting group, Fmoc-His(Trt)-OH, protects the Nτ (tau) nitrogen but leaves the highly basic Nπ (pi) nitrogen unprotected[1]. During pre-activation, the activated ester exists in solution without a nucleophile. The unprotected Nπ nitrogen intramolecularly catalyzes the formation of a 5(4H)-oxazolone intermediate, whose alpha-proton is extremely acidic and rapidly epimerizes[1][2].

The Solution:

  • Eliminate Pre-activation: Never pre-activate Histidine. Deliver the amino acid, coupling reagent, and base to the resin simultaneously to ensure the nucleophilic amine traps the activated ester before the oxazolone can form[1].

  • Use Nπ-Protected Building Blocks: Switch to Nπ-protected histidines, such as N(π)-2-naphthylmethoxymethyl (NAPOM) or p-methoxybenzyloxymethyl (PMBOM). By blocking the pi-nitrogen, you eliminate its ability to catalyze oxazolone formation, rendering the coupling virtually racemization-free regardless of the activation strategy[4].

Issue 3: Choosing the Right Coupling Additive

Q: We are moving away from explosive benzotriazoles (HOBt/HOAt). How does OxymaPure prevent racemization compared to traditional reagents?

The Causality: When an amino acid reacts with a carbodiimide (like DIC), it forms an O-acylisourea intermediate[5]. This intermediate is highly reactive but prone to slow aminolysis, giving it time to cyclize into an oxazolone[5][6]. OxymaPure[ethyl 2-cyano-2-(hydroxyimino)acetate] acts as a highly efficient nucleophile. Its anionic form attacks the O-acylisourea instantly, generating an Oxyma active ester[5]. Because Oxyma has an optimal pKa, its active ester is highly reactive toward amines (fast coupling) but structurally incapable of forming an oxazolone, effectively outcompeting the racemization pathway[5][7]. For extreme cases (e.g.,[2+1] fragment condensations), Oxyma-B (1,3-dimethylbarbituric acid derivative) offers even greater racemization suppression[7].

Quantitative Data: Coupling System Comparison

To make informed decisions, consult the following empirical comparison of coupling systems and their impact on chiral integrity[3][5][7].

Coupling SystemBase RequiredPrimary Mechanism of ActionRelative Racemization Risk (Cys/His)Coupling EfficiencySafety Profile
DIC / OxymaPure None (or Collidine)Rapid active ester trappingLow (<1%) ExcellentNon-explosive
DIC / Oxyma-B NoneEnhanced oxime trappingVery Low ExcellentNon-explosive
HATU / TMP TMP (Weak Base)Aminium activationLow-Moderate Very GoodSafe
HBTU / DIPEA DIPEA (Strong Base)Uronium activationHigh (Up to 10%) GoodSafe
DIC / HOAt NoneBenzotriazole active esterLow ExcellentExplosive hazard

Self-Validating Experimental Protocol: Racemization-Free Coupling of Problematic Amino Acids

This protocol utilizes the DIC/OxymaPure system to couple high-risk amino acids (Cys, His, Ser) while ensuring chiral integrity. It is designed as a self-validating system —incorporating an analytical checkpoint before proceeding.

Step 1: Reagent Preparation (Zero Pre-Activation)

  • Weigh 4.0 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Cys(Ddm)-OH or Fmoc-His(NAPOM)-OH) relative to the resin loading.

  • Weigh 4.0 equivalents of OxymaPure.

  • Dissolve both solids in a minimum volume of anhydrous DMF (0.1 M concentration). Do not add DIC or base yet.

Step 2: Resin Preparation

  • Ensure the peptidyl-resin has been fully Fmoc-deprotected (e.g., 20% piperidine in DMF for 2 x 5 mins).

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of basic piperidine, which can trigger premature enolization.

Step 3: In-Situ Activation and Coupling

  • Add the Fmoc-AA/OxymaPure solution directly to the resin.

  • Immediately add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) directly to the reaction vessel.

  • Optional for sluggish couplings: Add 0.1 equivalents of TMP (collidine) to gently catalyze the reaction without risking direct alpha-deprotonation.

  • Agitate at room temperature for 45–60 minutes.

Step 4: Self-Validation (Micro-Cleavage & Chiral Analysis) Do not proceed to the next cycle blindly.

  • Withdraw a 2 mg sample of the coupled resin. Wash with DCM and dry.

  • Treat with 100 µL of Cleavage Cocktail (TFA/TIPS/Water 95:2.5:2.5) for 30 minutes.

  • Evaporate under nitrogen, dissolve in 100 µL of Acetonitrile/Water (1:1), and inject into a Chiral LC-MS.

  • Validation Gate: Confirm the presence of the desired mass and verify that the D-epimer peak area is <1.0%. If >1.0%, re-evaluate the protecting group strategy (e.g., switch to Oxyma-B) before scaling up.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL:[Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Histidine Racemization in SPPS: Prevention & Detection Source: Peptide Chemistry URL:[Link]

  • N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Incorporation of 2-Amino-2-(4-cyanophenyl)acetic acid by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a transformative technology in drug discovery and chemical biology.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a transformative technology in drug discovery and chemical biology.[1][2][3] This guide provides an in-depth comparison of mass spectrometry-based methods for validating the successful incorporation of a particularly valuable ncAA, 2-Amino-2-(4-cyanophenyl)acetic acid. This molecule offers a unique chemical handle for subsequent bioorthogonal reactions and protein modifications.[4][5][6][7][8] As a Senior Application Scientist, my objective is to provide not just a protocol, but a strategic framework for robust and reliable validation, grounded in the principles of mass spectrometry.

The central challenge in any ncAA incorporation experiment is unequivocally proving that the novel amino acid is present at the intended position within the target protein. Mass spectrometry is the gold standard for this confirmation.[2][9] This guide will dissect the critical steps, from sample preparation to data interpretation, and compare the two primary mass spectrometry workflows: "bottom-up" and "top-down" proteomics.

The Foundational Choice: Bottom-Up vs. Top-Down Proteomics

The first critical decision in your validation workflow is the overall proteomics strategy. Each approach has distinct advantages and limitations when it comes to analyzing proteins containing ncAAs.

Bottom-Up Proteomics: The Workhorse of Protein Identification

This is the most common approach in proteomics.[10] It involves the enzymatic digestion of the target protein into smaller peptides, which are then analyzed by mass spectrometry.[11][12]

  • The "Why": Peptides are generally easier to separate, ionize, and fragment than intact proteins, leading to more readily interpretable spectra for identification.[11][12]

Top-Down Proteomics: The Holistic View

In contrast, top-down proteomics analyzes the intact protein without prior digestion.[13]

  • The "Why": This method provides a complete picture of the protein, including all post-translational modifications and the incorporated ncAA, in a single spectrum.[13] It excels at characterizing the entire protein molecule and can reveal unexpected modifications.[13]

The following diagram illustrates the fundamental differences between these two workflows:

G cluster_0 Bottom-Up Proteomics cluster_1 Top-Down Proteomics Intact Protein with ncAA Intact Protein with ncAA Enzymatic Digestion Enzymatic Digestion Intact Protein with ncAA->Enzymatic Digestion Trypsin Peptide Mixture Peptide Mixture Enzymatic Digestion->Peptide Mixture LC-MS/MS Analysis LC-MS/MS Analysis Peptide Mixture->LC-MS/MS Analysis Peptide Separation & Fragmentation Peptide Identification Peptide Identification LC-MS/MS Analysis->Peptide Identification Database Search Confirmation of ncAA in specific peptide Confirmation of ncAA in specific peptide Peptide Identification->Confirmation of ncAA in specific peptide Intact Protein with ncAA_2 Intact Protein with ncAA Intact Mass Analysis Intact Mass Analysis Intact Protein with ncAA_2->Intact Mass Analysis High-Resolution MS Confirmation of Mass Shift Confirmation of Mass Shift Intact Mass Analysis->Confirmation of Mass Shift Tandem MS (MS/MS) Tandem MS (MS/MS) Confirmation of Mass Shift->Tandem MS (MS/MS) Fragmentation of Intact Protein Localization of ncAA Localization of ncAA Tandem MS (MS/MS)->Localization of ncAA G Purified Protein Purified Protein Denaturation (Urea) Denaturation (Urea) Purified Protein->Denaturation (Urea) Reduction (DTT) Reduction (DTT) Denaturation (Urea)->Reduction (DTT) Alkylation (IAA) Alkylation (IAA) Reduction (DTT)->Alkylation (IAA) Digestion (Trypsin) Digestion (Trypsin) Alkylation (IAA)->Digestion (Trypsin) Quenching (Formic Acid) Quenching (Formic Acid) Digestion (Trypsin)->Quenching (Formic Acid) Desalting Desalting Quenching (Formic Acid)->Desalting LC-MS/MS Analysis LC-MS/MS Analysis Desalting->LC-MS/MS Analysis

Figure 2. Workflow for In-Solution Tryptic Digestion.

Protocol 2: LC-MS/MS Analysis of Peptides

Rationale: This step separates the complex peptide mixture and generates fragmentation data for each peptide, allowing for sequence identification.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

Procedure:

  • Peptide Separation: Load the desalted peptide mixture onto a reverse-phase HPLC column. Elute the peptides using a gradient of increasing organic solvent (typically acetonitrile).

  • Mass Spectrometry (MS1): As peptides elute from the column, they are ionized (usually by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is measured in the first stage of the mass spectrometer.

  • Tandem Mass Spectrometry (MS2): The most abundant peptide ions from the MS1 scan are isolated and fragmented (e.g., by collision-induced dissociation, CID). The m/z of the resulting fragment ions is then measured.

  • Data Acquisition: The mass spectrometer cycles through these MS1 and MS2 scans, generating a large dataset of peptide masses and their corresponding fragmentation patterns.

Data Analysis and Interpretation: Finding the Needle in the Haystack

The successful incorporation of 2-Amino-2-(4-cyanophenyl)acetic acid is confirmed by identifying peptides containing this ncAA. This requires modifying standard database search parameters.

Key Considerations for Database Searching:

  • Custom Modification: Define a custom modification in your search software corresponding to the mass of 2-Amino-2-(4-cyanophenyl)acetic acid. The monoisotopic mass of this ncAA is 176.0586 g/mol .

  • Variable Modification: Set this as a variable modification on the target amino acid that was replaced. This allows the search algorithm to consider both the native and the modified peptide.

  • Fragmentation Analysis: Manually inspect the MS/MS spectra of peptides identified with the ncAA. The fragmentation pattern should be consistent with the peptide sequence containing the modification. Look for the characteristic mass difference in the b- and y-ion series corresponding to the ncAA.

Expected Fragmentation Pattern:

The fragmentation of a peptide bond results in b- and y-ions. When a peptide containing 2-Amino-2-(4-cyanophenyl)acetic acid fragments, the mass difference between adjacent b- or y-ions will correspond to the mass of the ncAA. The presence of the cyanophenyl group may also lead to characteristic neutral losses or specific fragment ions. While detailed fragmentation patterns of this specific ncAA are not extensively published, general principles of peptide fragmentation apply. [14][15]

Alternative and Complementary Validation Techniques

While mass spectrometry is the definitive method, other techniques can provide supporting evidence.

TechniquePrincipleInformation Provided
SDS-PAGE Separation of proteins by size.A shift in the apparent molecular weight of the protein can suggest the incorporation of a heavier ncAA, but this is not definitive.
Western Blot Detection of a specific protein using antibodies.Can confirm the expression of the full-length protein, but does not validate ncAA incorporation.
Amino Acid Analysis Hydrolysis of the protein and quantification of its amino acid composition.Can provide quantitative evidence of ncAA incorporation, but does not confirm site-specificity.

Conclusion: A Multi-Faceted Approach to Validation

Validating the incorporation of 2-Amino-2-(4-cyanophenyl)acetic acid requires a meticulous and well-planned experimental strategy. While bottom-up proteomics offers a robust and accessible method for confirmation, a top-down approach can provide a more comprehensive picture, especially when multiple modifications are present. By understanding the principles behind each step, from sample preparation to data analysis, researchers can confidently and accurately validate their results, paving the way for the successful application of this powerful technology in their research and development endeavors.

References

  • ResearchGate. Non-canonical amino acid labeling in proteomics and biotechnology. Available from: [Link]

  • National Institutes of Health. Non-canonical amino acid labeling in proteomics and biotechnology. PubMed. Available from: [Link]

  • National Institutes of Health. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. PMC. Available from: [Link]

  • National Institutes of Health. Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry. PMC. Available from: [Link]

  • Technology Networks. Proteomics Sample Preparation for Mass Spectrometry. Available from: [Link]

  • ACS Publications. Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. ACS Chemical Biology. Available from: [Link]

  • Proceedings of the National Academy of Sciences. Identification of secreted bacterial proteins by noncanonical amino acid tagging. PNAS. Available from: [Link]

  • ACS Publications. Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. ACS Chemical Biology. Available from: [Link]

  • PreOmics. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. Available from: [Link]

  • National Institutes of Health. Incorporation of non-canonical amino acids. PMC. Available from: [Link]

  • National Institutes of Health. iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. PMC. Available from: [Link]

  • ResearchGate. Detailed MS/MS spectra showing the incorporation of the non-canonical amino acids. Available from: [Link]

  • iNClusive. Selection of publications. Available from: [Link]

  • ACS Publications. Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. Chemical Reviews. Available from: [Link]

  • Royal Society of Chemistry. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Available from: [Link]

  • Semantic Scholar. Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Available from: [Link]

  • Wageningen University & Research. A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS. Available from: [Link]

  • University of Technology Sydney. Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS. Available from: [Link]

  • ResearchGate. LC/ESI-MS analysis of underivatized amino acids and mass spectrum. Available from: [Link]

  • MDPI. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Available from: [Link]

  • bioRxiv. Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • MDPI. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Available from: [Link]

  • ResearchGate. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Available from: [Link]

  • Chempharmatech. 2-((4-cyanophenyl)amino)acetic acid. Available from: [Link]

  • PubChemLite. (2s)-2-amino-2-(3-cyanophenyl)acetic acid hydrochloride. Available from: [Link]

  • National Institute of Standards and Technology. Acetic acid, cyano-. NIST WebBook. Available from: [Link]

  • Unknown Source.
  • National Institutes of Health. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. PMC. Available from: [Link]

  • Japan Agency for Marine-Earth Science and Technology. イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法 (LC/ESI-MS)によるアミノ酸. Available from: [Link]

  • MSpace. Characterization of Biological Compounds by Mass Spectrometry. Available from: [Link]

  • University of Münster. Amino acids. Available from: [Link]

Sources

Comparative

Biological Assay Validation for Peptides Containing Unnatural Amino Acids: A Comparative Guide

As a Senior Application Scientist, I have structured this guide to move beyond theoretical concepts and deliver a field-proven, mechanistic approach to validating peptides containing unnatural amino acids (UAAs). By exam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond theoretical concepts and deliver a field-proven, mechanistic approach to validating peptides containing unnatural amino acids (UAAs). By examining the causality behind experimental design, this guide provides a self-validating framework for benchmarking UAA-modified therapeutics against traditional modalities.

The Engineering Rationale: Overcoming the Limitations of Natural Peptides

The therapeutic targeting of intracellular protein-protein interactions (PPIs) has historically been restricted by the limitations of available modalities. Small molecules often fail to disrupt large, flat PPI interfaces, while natural wild-type (WT) peptides suffer from rapid proteolytic degradation and an inability to cross the plasma membrane.

Incorporating unnatural amino acids (UAAs)—such as α -methylated residues, D-amino acids, or hydrocarbon staples—fundamentally alters peptide biophysics. UAA modifications restrict the peptide into a bioactive α -helical conformation, reducing the entropic cost of target binding and sterically shielding the amide backbone from enzymatic cleavage[1]. To objectively demonstrate these advantages, we will use the benchmark p53-MDM2/MDMX oncology axis, comparing a natural p53 peptide, a small molecule inhibitor (Nutlin-3a), and a clinical-stage UAA stapled peptide (ALRN-6924)[2].

Modality Comparison: Quantitative Performance Metrics

The following table synthesizes the performance of these three modalities. Notably, while small molecules like Nutlin-3a effectively inhibit MDM2, they fail to engage the homologous MDMX protein. The UAA stapled peptide (ALRN-6924) overcomes this by acting as a dual inhibitor, mimicking the broad interaction surface of the native p53 helix while maintaining high in vivo stability[3].

ParameterNatural Peptide (WT p53 14-29)Small Molecule (Nutlin-3a)UAA Stapled Peptide (ALRN-6924)
MDM2 Binding Affinity ( Kd​ ) ~600 nM~90 nM~5 nM
MDMX Binding Affinity ( Kd​ ) ~600 nM> 10,000 nM (Poor)~5 nM
Proteolytic Half-Life ( t1/2​ ) < 10 minutesStable> 24 hours
Cellular Permeability NegligibleHigh (Passive)High (Active Endocytosis)
Mechanism of Action PPI InhibitionPPI InhibitionDual PPI Inhibition

Mechanistic Pathway & Logic

The logic of UAA peptide validation requires proving that the engineered molecule not only survives the extracellular environment but successfully outcompetes endogenous regulators to restore a biological function (e.g., cell cycle arrest).

Pathway p53 Wild-Type p53 (Tumor Suppressor) Arrest Cell Cycle Arrest & Apoptosis p53->Arrest Activates MDM MDM2 / MDMX (Negative Regulators) MDM->p53 Ubiquitinates & Degrades UAA UAA Stapled Peptide (e.g., ALRN-6924) UAA->MDM Competitive Inhibition

Caption: p53-MDM2/MDMX signaling pathway and competitive inhibition by UAA stapled peptides.

Core Validation Workflows: Self-Validating Protocols

Proteolytic Stability Assay (In Vitro Half-Life)

Expertise & Causality: The primary goal of incorporating UAAs is to evade endogenous proteases. By incubating the peptide with aggressive proteases and monitoring degradation over time, we quantify the steric shielding provided by the UAA modifications. We use Trifluoroacetic acid (TFA) and acetonitrile to instantly denature the protease, ensuring a precise kinetic snapshot at each time point[4]. Trustworthiness (Self-Validation): Always run a wild-type natural peptide in parallel as a positive control for degradation. If the WT peptide does not degrade within 30 minutes, the protease activity is insufficient, invalidating the assay.

Step-by-Step Protocol:

  • Preparation: Dissolve the UAA peptide and the WT control peptide in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 100 µM.

  • Enzyme Addition: Add Proteinase K or α -chymotrypsin to a final concentration of 2 µg/mL. Incubate at 37°C.

  • Time-Course Sampling: At defined intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately mix the aliquot with 50 µL of quenching solution (50% Acetonitrile / 1% TFA in water) and incubate at 4°C for 10 minutes to precipitate the enzyme[4].

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes to pellet the denatured protease.

  • Quantification: Inject 20 µL of the supernatant into an analytical RP-HPLC system. Integrate the area under the curve (AUC) for the intact peptide peak and plot against time to calculate the half-life ( t1/2​ ).

Surface Plasmon Resonance (SPR) for Binding Kinetics

Expertise & Causality: While end-point assays provide apparent affinities, SPR delivers real-time association ( kon​ ) and dissociation ( koff​ ) rates. UAA modifications often decrease the entropic penalty of binding, which manifests as a significantly slower koff​ [1]. SPR is label-free, preventing bulky fluorophores from artificially altering the binding thermodynamics of the UAA peptide[5]. Trustworthiness (Self-Validation): A robust SPR assay utilizes a reference flow cell (no target protein immobilized) to subtract bulk refractive index changes and non-specific binding. A mutant UAA peptide (e.g., with a disrupted binding interface) must be run to confirm specific target engagement[6].

SPR_Workflow Chip 1. Sensor Chip Prep (EDC/NHS Activation) Immobilize 2. Target Immobilization (MDM2/MDMX) Chip->Immobilize Block 3. Surface Blocking (Ethanolamine) Immobilize->Block Inject 4. Analyte Injection (UAA Peptide) Block->Inject Analyze 5. Kinetic Analysis (Association/Dissociation) Inject->Analyze

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for peptide binding kinetics.

Step-by-Step Protocol:

  • Surface Activation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

  • Ligand Immobilization: Dilute recombinant MDM2 or MDMX in 10 mM Sodium Acetate (pH 4.5) and inject over the active flow cell to achieve an immobilization level of ~500 Response Units (RU). Leave the reference flow cell blank.

  • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over all flow cells to deactivate unreacted NHS esters.

  • Analyte Preparation: Prepare a 2-fold serial dilution series of the UAA peptide (e.g., 0.5 nM to 32 nM) in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20).

  • Kinetic Injection: Inject the peptide series at a high flow rate (30-50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) to remove bound peptide without denaturing the immobilized target.

  • Data Fitting: Subtract reference cell data and fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive Kd​ .

Cellular Target Engagement & Functional Validation

Expertise & Causality: High biochemical affinity is useless if the peptide cannot cross the cell membrane. Stapled UAA peptides like ALRN-6924 utilize active endocytosis pathways to enter the cell[3]. To prove on-target mechanism, we measure the downstream transcriptional activation of p53 targets (e.g., p21) and the induction of apoptosis. Trustworthiness (Self-Validation): The assay must include a p53-null or p53-mutant cell line as a negative control. If the UAA peptide induces apoptosis in a p53-null line, the toxicity is off-target (e.g., membrane lysis), not mechanism-driven[2].

Step-by-Step Protocol:

  • Cell Plating: Seed wild-type p53 cells (e.g., MCF-7) and p53-mutant cells (e.g., MDA-MB-231) into 96-well plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Peptide Treatment: Treat cells with a serial dilution of the UAA peptide (0.1 µM to 50 µM) in serum-free media for 4 hours to allow endosomal uptake, followed by the addition of 10% FBS for an additional 20 hours.

  • Reporter Assay (Target Engagement): Lyse the cells and perform RT-qPCR for p21 mRNA expression, or use a Western Blot to quantify p53 accumulation.

  • Viability Assay (Functional Outcome): Add CellTiter-Glo reagent to a parallel plate to measure ATP levels as a proxy for cell viability. Calculate the IC50.

  • Validation Check: Confirm that the IC50 in the p53-mutant cell line is >50 µM, proving the cytotoxicity in the WT line is exclusively due to the p53-MDM2 interaction disruption.

References

  • Approaching infinite affinity through engineering of peptide–protein interaction. PNAS.
  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing.
  • Delineating the Mechanism of Action of a Protease Resistant and Salt Tolerant Synthetic Antimicrobial Peptide against Pseudomonas aeruginosa. PMC.
  • Structure-activity studies of Mdm2/Mdm4-binding stapled peptides comprising non-n
  • Phase 1 Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53. PMC.
  • Discovery of Sulanemadlin (ALRN-6924), the First Cell-Permeating, Stabilized α-Helical Peptide in Clinical Development.

Sources

Validation

The Peptide Paradox: In Vitro and In Vivo Stability Comparison of Modified vs. Unmodified Peptides

As a Senior Application Scientist, I frequently guide research teams through the "peptide paradox." Peptides offer unparalleled target specificity, high potency, and excellent safety profiles. Yet, their development into...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the "peptide paradox." Peptides offer unparalleled target specificity, high potency, and excellent safety profiles. Yet, their development into viable clinical therapeutics is severely bottlenecked by their dismal metabolic stability[1]. Endogenous linear peptides are rapidly degraded by ubiquitous proteases and cleared by the kidneys, often resulting in an in vivo half-life of mere minutes[2].

To transform these biological molecules into robust clinical candidates, we must engineer metabolic resilience through targeted structural modifications. This guide provides an objective, data-driven comparison of unmodified versus modified peptides, detailing the causality behind degradation mechanisms, the self-validating experimental protocols used to assess stability, and the comparative performance data that drives modern drug design.

Mechanisms of Degradation & The Rationale for Modification

Unmodified linear peptides are highly flexible molecules. This flexibility allows them to adopt conformations that fit perfectly into the active sites of circulating enzymes. They face two primary biological hurdles:

  • Proteolytic Cleavage: Exopeptidases rapidly cleave amino acids from the unprotected N- and C-termini, while endopeptidases (like DPP-4 or NEP) cleave internal amide bonds.

  • Renal Clearance: Peptides with a molecular weight below the ~60 kDa threshold are rapidly filtered by the glomeruli and excreted[2].

Chemical modifications are rationally designed to counter these specific forces. By altering the stereochemistry (e.g., D-amino acids), removing hydrogen bond donors (e.g., N-methylation), or restricting conformational flexibility (e.g., cyclization), we can render the peptide unrecognizable to proteases[3]. Furthermore, conjugation strategies like PEGylation artificially inflate the hydrodynamic radius of the peptide to bypass renal filtration.

Degradation_Stabilization Unmodified Unmodified Linear Peptide Exopeptidases Exopeptidases (N/C-terminal cleavage) Unmodified->Exopeptidases Endopeptidases Endopeptidases (Internal cleavage) Unmodified->Endopeptidases Renal Renal Clearance (MW < 60 kDa) Unmodified->Renal Modified Modified Peptide Cyclization Cyclization / Stapling (Conformational Rigidity) Modified->Cyclization Chemical D-Amino Acids / N-methylation (Steric Hindrance) Modified->Chemical Conjugation PEGylation / Lipidation (Increased Size) Modified->Conjugation Degraded Rapid Degradation & Clearance (T1/2 < 10 mins) Exopeptidases->Degraded Endopeptidases->Degraded Renal->Degraded Stable Extended In Vivo Half-Life (T1/2 > Hours/Days) Cyclization->Stable Blocks Endopeptidases Chemical->Stable Blocks Exo/Endopeptidases Conjugation->Stable Prevents Renal Clearance

Diagram 1: Mechanistic pathways of peptide degradation versus chemical stabilization strategies.

In Vitro Stability Profiling: The Serum Stability Assay

Before advancing a peptide to animal models, we must profile its resistance to circulating enzymes.

The Causality of the Assay Design: Why do we use human serum instead of plasma? Serum contains a high concentration of the exact circulating proteases that peptides will encounter systemically. Plasma contains anticoagulants (like EDTA) that chelate essential metal ions (Zn²⁺, Mg²⁺), artificially inhibiting metalloproteases and yielding a false sense of stability. This protocol is a self-validating system: by including a known highly unstable peptide (e.g., native GLP-1) as a positive control for degradation, and a stable internal standard during extraction, we ensure that any loss of signal is due to true proteolysis, not extraction inefficiency.

Step-by-Step Methodology
  • Preparation: Thaw pooled human serum and pre-incubate at 37°C. Prepare the peptide stock in DMSO (ensure final DMSO concentration in the assay is <1% to prevent enzyme denaturation).

  • Incubation: Spike the peptide into the serum to achieve a final concentration of 5 µM. Incubate continuously at 37°C with gentle agitation.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, 120, 240, and 1440 minutes), remove 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. Causality: The organic solvent instantly denatures the proteases, freezing the degradation process at that exact second.

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining intact peptide relative to the internal standard.

Data Presentation: In Vitro Performance

Note: Data represents a synthesized comparative model based on prototypical therapeutic peptide scaffolds to illustrate relative stability shifts.

Peptide VariantModification TypeT1/2 in Human SerumPrimary Resistance Gained
Unmodified Linear None< 10 minutesNone
Backbone Cyclized Head-to-Tail Amide Bond4 - 6 hoursComplete exopeptidase resistance
N-Methylated N-CH3 on vulnerable bonds12 - 24 hoursEndopeptidase steric hindrance
PEGylated (40 kDa) N-terminal PEG conjugation> 48 hoursBroad steric shielding

In Vivo Pharmacokinetics: Bridging the Translational Gap

In vitro stability does not guarantee in vivo success. A peptide might perfectly resist serum proteases but still be cleared in minutes via glomerular filtration[2]. To capture the full pharmacokinetic (PK) profile, we must transition to in vivo rodent models.

The Causality of the Assay Design: Unlike the in vitro assay, we use EDTA-coated tubes for blood collection here. Because the blood has already circulated in the animal, we want to instantly halt ex vivo metalloprotease activity upon collection to preserve the exact in vivo systemic snapshot.

Step-by-Step Methodology
  • Dosing: Administer the peptide via intravenous (IV) injection to male Sprague-Dawley rats (n=3 per group) at a standard dose of 1 mg/kg.

  • Blood Collection: Collect 200 µL blood samples via the jugular vein at predetermined intervals (pre-dose, 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) into K2-EDTA coated tubes. Keep strictly on ice.

  • Plasma Separation: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C. Transfer the plasma to fresh tubes and store at -80°C until analysis.

  • Bioanalysis: Extract peptides from the plasma using Solid-Phase Extraction (SPE) to remove phospholipids, followed by LC-MS/MS quantification.

  • PK Modeling: Use non-compartmental analysis (NCA) software to calculate the Elimination Half-Life (T1/2), Systemic Clearance (Cl), and Area Under the Curve (AUC).

PK_Workflow Dosing 1. Administration (IV/SC in Rodents) Sampling 2. Blood Sampling (Serial Timepoints) Dosing->Sampling Processing 3. Plasma Extraction (Protein Precipitation) Sampling->Processing Analysis 4. LC-MS/MS Analysis (Quantification) Processing->Analysis PK_Modeling 5. PK Modeling (Clearance, AUC, T1/2) Analysis->PK_Modeling

Diagram 2: Step-by-step in vivo pharmacokinetic workflow for evaluating peptide stability.

Data Presentation: In Vivo Performance
Peptide VariantClearance (mL/min/kg)Volume of Distribution (L/kg)In Vivo Half-Life (T1/2)
Unmodified Linear > 40.00.8~ 5 minutes
Backbone Cyclized 15.00.6~ 1.5 hours
N-Methylated 8.51.2~ 4 hours
PEGylated (40 kDa) < 1.00.1~ 36 hours

Comparative Analysis of Modification Strategies

Based on the experimental data, the choice of modification drastically alters the peptide's fate:

  • Cyclization (Backbone, Disulfide, or Stapling): By covalently linking the N- and C-termini (or side chains), we eliminate the primary targets for exopeptidases. Furthermore, the rigid macrocyclic structure lowers the entropy cost of receptor binding while preventing the peptide from adapting to the active sites of endopeptidases[3].

  • Chemical Modifications (D-amino acids & N-methylation): Substituting natural L-amino acids with D-enantiomers flips the side-chain stereochemistry, rendering the peptide invisible to native stereoselective proteases. N-methylation removes the amide hydrogen, eliminating a critical hydrogen-bond donor required for protease docking, while simultaneously increasing membrane permeability[1].

  • Conjugation (PEGylation & Lipidation): While cyclization solves proteolytic degradation, it does not prevent renal clearance. Attaching a large Polyethylene Glycol (PEG) chain acts as a massive steric shield against both enzymes and the kidneys. Alternatively, lipidation (attaching a fatty acid chain) allows the peptide to reversibly bind to circulating human serum albumin (HSA), effectively piggybacking on albumin's 19-day half-life to achieve sustained systemic circulation[2].

Conclusion

The transition from an unmodified discovery peptide to a clinical asset is entirely dependent on overcoming metabolic liabilities. As demonstrated by the in vitro and in vivo workflows, no single modification is a silver bullet. The most successful modern therapeutics utilize a synergistic approach—combining cyclization for structural rigidity with lipidation or PEGylation for renal evasion—to achieve the optimal pharmacokinetic profile required for patient efficacy.

References

  • Title : Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success Source : Journal of Medicinal Chemistry (ACS Publications, 2025) URL :[Link]

  • Title : Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization Source : Current Pharmaceutical Design (2010) URL :[Link]

  • Title : Strategies for Improving Peptide Stability and Delivery Source : Pharmaceuticals (Basel, 2022) URL :[Link]

Sources

Comparative

A Scientist's Guide to Peptide Efficacy: The Impact of 2-Amino-2-(4-cyanophenyl)acetic Acid Incorporation

In the landscape of therapeutic peptide development, the strategic incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry. This approach offers a powerful toolkit to overcome the inherent...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic peptide development, the strategic incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry. This approach offers a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and suboptimal binding affinities.[1][2] This guide provides an in-depth comparison of peptide efficacy, focusing on the influence of a specific and potent modification: the substitution of a natural aromatic residue with 2-Amino-2-(4-cyanophenyl)acetic acid , a derivative of phenylglycine often abbreviated as Cpg.

We will move beyond a simple list of facts to explore the causal biochemistry—the "why" behind the "how." This guide is structured to walk researchers through the rationale, synthesis, and comparative analysis of a native peptide versus its Cpg-modified analogue, using a hypothetical antimicrobial peptide (AMP) as a case study.

The Rationale: Why Introduce a Cyanophenyl Group?

The decision to incorporate 2-Amino-2-(4-cyanophenyl)acetic acid is driven by several key hypotheses aimed at enhancing therapeutic potential.[3] Compared to a natural amino acid like Phenylalanine (Phe), the Cpg residue introduces distinct structural and electronic properties.

  • Enhanced Proteolytic Resistance : The non-proteinogenic nature of the Cpg backbone can disrupt the recognition sites for common proteases, which are evolved to cleave bonds between natural L-amino acids. This steric hindrance is a primary mechanism for extending the peptide's half-life in biological systems.[1][3]

  • Modulation of Target Interaction : The phenyl ring provides a scaffold for hydrophobic interactions, similar to Phe or Trp. However, the addition of a nitrile (-C≡N) group introduces a strong dipole moment and a unique electronic signature. This can lead to novel hydrogen bonding or electrostatic interactions within a target receptor pocket, potentially altering binding affinity and specificity.[3][4]

  • A Built-in Spectroscopic Probe : The nitrile group possesses a unique stretching vibration (~2235 cm⁻¹) in a region of the infrared (IR) spectrum that is free from interference from other biological molecules. This makes it an invaluable, non-invasive probe for studying the peptide's local environment, conformation, and binding dynamics upon target engagement.[5]

cluster_0 Rationale for Cpg Incorporation Rationale Key Drivers for Modifying Peptides with 2-Amino-2-(4-cyanophenyl)acetic acid Stability Enhanced Proteolytic Stability Binding Altered Target Binding Affinity/ Specificity Probe Infrared Spectroscopic Probe

Caption: Core motivations for incorporating Cpg into peptide scaffolds.

A Comparative Case Study: Antimicrobial Peptide (AMP)

To provide a practical framework, we will consider a hypothetical cationic AMP as our model system.

  • Peptide A (Native AMP) : Lys-Trp-Lys-Val-Phe-NH2

  • Peptide B (Modified AMP) : Lys-Trp-Lys-Val-Cpg-NH2

Here, the C-terminal Phenylalanine (Phe) in the native peptide, which is critical for membrane interaction, is replaced by 2-Amino-2-(4-cyanophenyl)acetic acid (Cpg) in the modified version.

cluster_workflow Comparative Efficacy Workflow Design Peptide Design (Native vs. Cpg-Modified) Synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) Design->Synthesis Purification RP-HPLC Purification & MS Verification Synthesis->Purification Activity Biological Assays (MIC, Hemolysis) Purification->Activity Stability Serum Stability Assay (HPLC Analysis) Purification->Stability Analysis Data Analysis (Compare Efficacy & t½) Activity->Analysis Stability->Analysis

Sources

Validation

Benchmarking the synthesis efficiency of different unnatural amino acids

Benchmarking the Incorporation Efficiency of Unnatural Amino Acids: A Comprehensive Guide for Genetic Code Expansion As the therapeutic landscape shifts toward highly functionalized biologics—such as antibody-drug conjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Incorporation Efficiency of Unnatural Amino Acids: A Comprehensive Guide for Genetic Code Expansion

As the therapeutic landscape shifts toward highly functionalized biologics—such as antibody-drug conjugates (ADCs), bispecifics, and engineered cell therapies—the precise, site-specific incorporation of unnatural amino acids (UAAs) has transitioned from a niche academic tool to a critical industrial platform. Genetic Code Expansion (GCE) relies on orthogonal translation systems (OTS) to reassign stop codons (typically the amber codon, UAG) to encode UAAs.

However, a persistent bottleneck in drug development is the highly variable synthesis and incorporation efficiency of different UAAs. As an application scientist, I frequently encounter projects that stall because a UAA chosen for its ideal chemical reactivity (e.g., ultrafast click kinetics) exhibits abysmal in vivo incorporation yields. This guide provides a mechanistic framework and a self-validating experimental protocol to objectively benchmark the incorporation efficiency of diverse UAAs.

The Mechanistic Causality Behind UAA Incorporation Efficiency

Why do some UAAs yield 100 mg/L of modified protein while others struggle to produce 1 mg/L? The answer lies in the kinetic and thermodynamic realities of the translation machinery[1]. The efficiency of UAA incorporation is not merely a function of the UAA's chemical structure; it is governed by a multi-step causality chain:

  • Cellular Permeability & Stability: The UAA must cross the host cell membrane and remain stable in the cytosol. Highly hydrophobic or bulky UAAs often precipitate or fail to reach the necessary intracellular concentrations (typically 1–2 mM) required to drive aminoacylation.

  • aaRS Binding Affinity ( Kd​ ) and Catalytic Turnover ( kcat​ ): The engineered aminoacyl-tRNA synthetase (aaRS) must recognize the UAA and attach it to the orthogonal tRNA. If the active site of the evolved aaRS is not perfectly complementary to the UAA, the catalytic efficiency ( kcat​/Km​ ) plummets, starving the ribosome of acylated tRNA[2].

  • Ribosomal Decoding and RF1 Competition: The acylated orthogonal tRNA (e.g., tRNA CUA​ ) must enter the ribosomal A-site and decode the UAG codon before Release Factor 1 (RF1) terminates translation. If the UAA is excessively bulky (e.g., large cyclooctene derivatives), ribosomal peptidyl transfer is sterically hindered, shifting the kinetic balance toward premature termination[3].

OTS_Mechanism UAA Unnatural Amino Acid (UAA) (Intracellular Pool) aaRS Orthogonal aaRS (e.g., PylRS / TyrRS) UAA->aaRS Binding (Kd) Complex UAA-tRNA Complex (Aminoacylation) aaRS->Complex Catalysis (kcat) tRNA Orthogonal tRNA (CUA) tRNA->aaRS Recognition Ribosome Ribosome (Translation) Competition with RF1 Complex->Ribosome Delivery via EF-Tu Protein UAA-Incorporated Protein (Target Biologic) Ribosome->Protein Peptidyl Transfer mRNA mRNA with UAG Codon mRNA->Ribosome Decoding

Fig 1: Mechanistic causality of orthogonal translation systems for UAA incorporation.

Benchmarking Data: Comparing Widely Used UAAs

To make informed decisions during pipeline development, we must compare the relative efficiencies of common UAAs. The table below summarizes typical benchmarking data for four widely used UAAs across two standard Escherichia coli expression hosts: BL21(DE3) (wild-type, contains RF1) and C321.ΔA (genomically recoded, RF1-deficient)[3][4].

Note: Data represents relative yields of a superfolder GFP (sfGFP) reporter containing a single UAG codon at position N150.

UAA CategorySpecific UAAPrimary ApplicationYield in BL21(DE3) (mg/L)Yield in C321.ΔA (mg/L)Fidelity / Background
Ketone p-Acetylphenylalanine (pAcF)Oxime ligation15 - 2580 - 100>99% (Low background)
Azide p-Azidophenylalanine (pAzF)CuAAC / SPAAC Click20 - 3090 - 110>98% (Trace reduction)
Photocrosslinker p-Benzoylphenylalanine (Bpa)Target deconvolution10 - 1540 - 60>95% (Moderate)
Strained Alkyne/Alkene sTCO-Lysine (sTCO-K)Ultrafast IEDDA Click2 - 515 - 25>90% (High steric bulk)

Data Analysis & Insights:

  • pAcF and pAzF represent the gold standard for efficiency. Their structures closely mimic natural tyrosine, allowing engineered Methanocaldococcus jannaschii TyrRS variants to achieve near-native catalytic rates[5].

  • sTCO-K offers unparalleled reaction kinetics for tetrazine ligations (IEDDA), but its extreme steric bulk hinders ribosomal peptidyl transfer. While RF1 deletion (C321.ΔA) improves yields by removing termination competition, the absolute yield remains lower due to ribosomal stalling[2][3].

Experimental Protocol: The Self-Validating sfGFP Reporter Assay

To trust your UAA incorporation data, you must use a self-validating system. Relying solely on Western blots or mass spectrometry of the final biologic introduces purification biases. Instead, we utilize an intact-cell sfGFP-amber reporter assay .

By placing a UAG codon early in the sfGFP sequence (e.g., N150TAG), full-length fluorescence is strictly dependent on successful UAA incorporation. If the OTS fails, translation terminates prematurely, yielding a dark, truncated peptide[6].

Step-by-Step Methodology

Phase 1: System Setup and Transformation

  • Plasmid Preparation: Prepare a dual-plasmid system.

    • Plasmid A (OTS): Encodes the specific aaRS and tRNA CUA​ under constitutive or inducible promoters (e.g., pEVOL vector).

    • Plasmid B (Reporter): Encodes sfGFP-N150TAG under a T7 promoter.

  • Co-transformation: Co-transform Plasmids A and B into electrocompetent E. coli BL21(DE3) cells. Recover in SOC media for 1 hour at 37°C, then plate on LB agar containing appropriate dual antibiotics (e.g., Chloramphenicol + Ampicillin).

Phase 2: Auto-Induction and UAA Titration 3. Inoculation: Inoculate a single colony into 2 mL of non-inducing LB media (with antibiotics) and grow overnight at 37°C to saturation[6]. 4. UAA Preparation: Dissolve the target UAA in 0.1 M NaOH or DMSO (depending on solubility) to create a 100 mM stock. Caution: Neutralize pH if adding large volumes to cultures. 5. Expression Culture: Dilute the overnight culture 1:100 into 96-well deep-well plates containing 1 mL of ZYP-5052 auto-induction media per well[6]. 6. Titration: Spike the wells with the UAA stock to achieve a concentration gradient (0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM). The 0 mM well serves as the critical negative control to assess background suppression (misincorporation of natural amino acids).

Phase 3: Incubation and Quantification 7. Incubation: Seal the plate with a gas-permeable membrane and incubate at 30°C with vigorous shaking (300 rpm) for 24 hours. Lower temperatures (30°C) improve aaRS folding and UAA-protein solubility. 8. Fluorescence Measurement: Transfer 100 µL of the culture to a black, clear-bottom 96-well microplate. Measure intact cell fluorescence (Ex: 485 nm, Em: 528 nm) and optical density (OD 600​ ) using a microplate reader. 9. Normalization: Calculate the relative incorporation efficiency by dividing the Fluorescence Units (RFU) by the OD 600​ to normalize for cell density variations caused by UAA toxicity.

Workflow Step1 1. Co-transform OTS & sfGFP-TAG Plasmids Step2 2. Inoculate into ZYP-5052 Auto-induction Media Step1->Step2 Step3 3. Add Titrated UAA (0 to 2.0 mM) Step2->Step3 Step4 4. Express for 24h at 30°C (300 rpm) Step3->Step4 Step5 5. Measure Intact Cell Fluorescence & OD600 Step4->Step5 Step6 6. Calculate RFU/OD600 (Efficiency & Fidelity) Step5->Step6

Fig 2: Standardized sfGFP-TAG reporter workflow for benchmarking UAA incorporation efficiency.

Conclusion

Selecting the right UAA for a drug development program requires balancing chemical functionality with biological synthesizability. While highly reactive strained alkynes/alkenes offer superior downstream conjugation kinetics, their poor ribosomal incorporation often creates upstream manufacturing bottlenecks. By utilizing a standardized sfGFP benchmarking protocol, researchers can empirically determine the optimal UAA-OTS pair before committing to large-scale fermentation of complex therapeutics.

References

  • Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids Source: National Science Foundation (nsf.gov) URL:[Link]

  • Improving the Efficiency and Orthogonality of Genetic Code Expansion Source: National Institutes of Health (nih.gov / PMC) URL:[Link]

  • In vitro-Constructed Ribosomes Enable Multi-site Incorporation of Noncanonical Amino Acids into Proteins Source: ACS Publications (acs.org) URL:[Link]

  • Strategies to Expand the Genetic Code of Mammalian Cells Source: Chemical Reviews, ACS Publications (acs.org) URL:[Link]

  • Genetic Code Expansion: Recent Developments and Emerging Applications Source: Chemical Reviews, ACS Publications (acs.org) URL:[Link]

  • Efficient Unnatural Protein Production by Pyrrolysyl-tRNA Synthetase With Genetically Fused Solubility Tags Source: National Institutes of Health (nih.gov / PMC) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Unnatural Amino Acid Quantification

For researchers, scientists, and drug development professionals, the precise quantification of unnatural amino acids (UAAs) incorporated into biotherapeutics is a critical aspect of ensuring product quality, safety, and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise quantification of unnatural amino acids (UAAs) incorporated into biotherapeutics is a critical aspect of ensuring product quality, safety, and efficacy. The unique structural properties of UAAs that enable novel functionalities also present significant analytical challenges. This guide provides an in-depth comparison of prevalent analytical methods for UAA quantification, with a core focus on the principles and practicalities of cross-validation to ensure data integrity and comparability across different laboratories and platforms.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will delve into the nuances of method validation and cross-validation, providing a framework for selecting and implementing robust analytical strategies for UAA-containing proteins.

The Analytical Landscape for Unnatural Amino Acids

The quantification of UAAs requires analytical techniques that offer high sensitivity, selectivity, and accuracy, often in complex biological matrices. The primary methods employed can be broadly categorized into chromatography-based and mass spectrometry-based approaches.

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC is a widely used technique for amino acid analysis.[3] Due to the fact that most amino acids lack a strong chromophore, derivatization is often necessary to enhance their detection by UV or fluorescence detectors.[4][5] Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is a common strategy.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a gold standard for its high sensitivity and specificity, allowing for the direct detection of underivatized amino acids.[6][7] This technique is particularly powerful for identifying and quantifying UAAs in complex mixtures.[]

The choice between these methods depends on factors such as the specific UAA, the required sensitivity, sample throughput needs, and available instrumentation.

Performance Comparison of Key Analytical Methods

A critical step in method selection and cross-validation is the objective comparison of performance characteristics. The following table summarizes typical performance data for HPLC-UV/Fluorescence and LC-MS/MS methods for amino acid quantification.

Parameter HPLC-UV/Fluorescence (with Derivatization) LC-MS/MS (Underivatized) Causality and Field Insights
Linearity (R²) ≥0.99>0.99Both methods can achieve excellent linearity, demonstrating a direct proportional relationship between concentration and response over a defined range.
Limit of Detection (LOD) pmol range[3][9]Sub-pmol to fmol rangeLC-MS/MS generally offers superior sensitivity, which is critical for quantifying low-abundance UAAs.
Limit of Quantification (LOQ) pmol range[3][9]pmol to fmol range[10]The lower LOQ of LC-MS/MS allows for the accurate and precise measurement of UAAs at lower concentrations.
Precision (%RSD) <15%<15%Both methods can achieve high precision, indicating low variability in repeated measurements. Stringent control of experimental parameters is key.
Accuracy (% Recovery) 85-115%85-115%Acceptable accuracy is achievable with both techniques, ensuring the measured value is close to the true value. Matrix effects can influence accuracy and must be assessed.

The Imperative of Cross-Validation

While single-laboratory validation establishes the performance of a method under specific conditions, cross-validation is essential for ensuring that the method is transferable and that data generated in different laboratories are comparable.[11] This is particularly crucial in drug development, where studies are often conducted across multiple sites.[12] Inter-laboratory comparison studies are a formal way to perform cross-validation.[11][13]

The Cross-Validation Workflow

The process of cross-validation involves a systematic comparison of two or more analytical methods. This can be a comparison of the same method in different laboratories or a comparison of different methods within the same or different laboratories.

Caption: A typical workflow for an inter-laboratory cross-validation study.

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the quantification of a model UAA, p-azido-L-phenylalanine (AzF), using both HPLC-Fluorescence and LC-MS/MS.

Protocol 1: HPLC with Pre-Column Fluorescence Derivatization

This protocol utilizes o-phthalaldehyde (OPA) for the derivatization of the primary amine of AzF, enabling sensitive fluorescence detection.

1. Sample Preparation (from Protein Hydrolysate): a. Hydrolyze the UAA-containing protein using 6N HCl at 110°C for 24 hours. b. Neutralize the hydrolysate with 6N NaOH. c. Dilute the neutralized hydrolysate to the desired concentration range with 0.1 M borate buffer (pH 9.5).

2. Derivatization Procedure: a. To 50 µL of the diluted sample, add 50 µL of OPA reagent (prepared in borate buffer with 2-mercaptoethanol). b. Incubate at room temperature for 2 minutes. c. Add 400 µL of mobile phase A to stop the reaction.

3. HPLC-Fluorescence Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.
  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10).
  • Gradient: A suitable gradient to resolve the derivatized AzF from other amino acids.
  • Flow Rate: 1.0 mL/min.
  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
Protocol 2: LC-MS/MS for Underivatized UAA Quantification

This method offers a more direct and highly specific approach to UAA quantification.

1. Sample Preparation: a. To 100 µL of protein hydrolysate, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard of the UAA (e.g., ¹³C₉, ¹⁵N-AzF). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and inject directly or after evaporation and reconstitution.

2. LC-MS/MS Conditions:

  • Column: HILIC or reversed-phase C18 column suitable for polar analytes.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A gradient optimized for the retention and separation of the UAA.
  • Mass Spectrometer: Tandem mass spectrometer operated in positive ionization mode with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
  • SRM Transitions: Monitor specific precursor-to-product ion transitions for the UAA and its internal standard.

Visualizing the Chemistry: Derivatization of a UAA

The derivatization step is crucial for the HPLC-fluorescence method. The following diagram illustrates the reaction of a primary amine-containing UAA with OPA in the presence of a thiol.

DerivatizationReaction cluster_reactants Reactants UAA UAA-NH2 (Unnatural Amino Acid) Product Fluorescent Isoindole Derivative UAA->Product + OPA o-Phthalaldehyde (OPA) OPA->Product + Thiol R-SH (Thiol, e.g., 2-Mercaptoethanol) Thiol->Product +

Caption: Reaction of a UAA with OPA and a thiol to form a fluorescent product.

Regulatory Context and Authoritative Guidance

The validation of analytical procedures is guided by international regulatory bodies. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validating analytical methods.[1][14][15] This guideline outlines the validation characteristics that need to be considered, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[1][14] For bioanalytical methods, the FDA also provides specific guidance.[16][17][18]

Conclusion

The robust quantification of unnatural amino acids is a cornerstone of developing and manufacturing novel biotherapeutics. Both HPLC with fluorescence detection and LC-MS/MS are powerful techniques, each with its own set of advantages. The choice of method should be based on a thorough evaluation of the specific analytical needs. Critically, the implementation of a rigorous cross-validation plan is non-negotiable to ensure the generation of reliable, reproducible, and comparable data across the lifecycle of a drug product. This commitment to analytical excellence is fundamental to ensuring patient safety and product quality.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Proprevia. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. (PDF) U.S. Food and Drug Administration. [Link]

  • Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. ACS Publications. [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. National Center for Biotechnology Information. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Shimadzu. [Link]

  • Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. National Center for Biotechnology Information. [Link]

  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Chromatography Online. [Link]

  • A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data of Forty-one. Medpace. [Link]

  • (A) Interlaboratory comparison of analytical methods: Biomarkers... ResearchGate. [Link]

  • High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. MDPI. [Link]

  • UHPLC-QQQ-MS/MS method for the simultaneous quantification of 18 amino acids in various meats. Frontiers. [Link]

  • Interlaboratory comparisons. European Commission. [Link]

  • Inter Laboratory Comparison. The Best Consultant for ISO/IEC 17025 Accreditation. [Link]

Sources

Validation

Head-to-head comparison of different peptide synthesis protocols for unnatural amino acids

The integration of unnatural amino acids (UAAs)—also known as non-canonical amino acids—into peptides and proteins has fundamentally reshaped drug discovery. By introducing bioorthogonal reactive groups, photocaged moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of unnatural amino acids (UAAs)—also known as non-canonical amino acids—into peptides and proteins has fundamentally reshaped drug discovery. By introducing bioorthogonal reactive groups, photocaged moieties, or heavy atoms, researchers can engineer proteolytic stability, design highly specific antibody-drug conjugates, and probe complex cellular signaling pathways.

However, as an Application Scientist, I frequently observe projects stall because the chosen synthesis method clashes with the biophysical properties of the UAA or the target protein. To ensure scientific integrity and experimental success, this guide provides a head-to-head, data-driven comparison of the three primary UAA incorporation protocols: Chemical Solid-Phase Peptide Synthesis (Fmoc-SPPS) , Biochemical Cell-Free Protein Synthesis (CFPS) , and Biological In Vivo Genetic Code Expansion (GCE) .

UAA_Methods Start UAA Incorporation Strategy SPPS Fmoc-SPPS (Chemical) Start->SPPS CFPS CFPS (Biochemical) Start->CFPS GCE In Vivo GCE (Biological) Start->GCE SPPS_Step Resin Coupling & Deprotection SPPS->SPPS_Step CFPS_Step Cell Lysate + Orthogonal tRNA/aaRS CFPS->CFPS_Step GCE_Step Engineered E. coli Amber Suppression GCE->GCE_Step SPPS_Yield High Purity, Length Limit (<50 aa) SPPS_Step->SPPS_Yield CFPS_Yield Rapid, Toxic UAAs, Medium Yield CFPS_Step->CFPS_Yield GCE_Yield Full Proteins, Scalable, RF1 Comp. GCE_Step->GCE_Yield

Caption: Logical relationships and constraints of SPPS, CFPS, and GCE methodologies.

Quantitative Data Presentation: Head-to-Head Comparison

To select the optimal protocol, you must weigh sequence length against yield and cellular toxicity. The following table summarizes the operational parameters of each system:

ParameterFmoc-SPPSCFPSIn Vivo GCE
Optimal Sequence Length < 50 amino acidsFull-length proteinsFull-length proteins
UAA Incorporation Efficiency > 95% (Chemical coupling)Moderate to HighHigh (in RF1-deficient strains)
Yield High (milligrams to grams)Medium (100s of µg/mL)Very High (up to g/L)
Toxicity Tolerance Absolute (In vitro)High (Open system)Low (Requires cell viability)
Cost per Reaction High (Requires pure UAA excess)Medium (Reagent intensive)Low (Scalable fermentation)
Turnaround Time 1-3 Days4-8 Hours1-2 Weeks

Deep-Dive Methodologies & Protocols

Solid-Phase Peptide Synthesis (Fmoc-SPPS) for UAAs

Overview: SPPS is the gold standard for synthesizing short therapeutic peptides (e.g., antimicrobial peptides or GLP-1 analogs)[1]. It relies on the stepwise chemical addition of protected amino acids on an insoluble resin support.

Causality of Experimental Choices: UAAs often possess bulky side chains (e.g., heavily modified aromatics) or unique electronic properties that reduce the nucleophilicity of the alpha-amine, causing severe steric hindrance during coupling. To overcome this, we substitute standard coupling reagents (like HBTU) with 2[2]. HATU generates a highly reactive HOAt-derived active ester that forces the reaction forward despite steric clashes.

Step-by-Step Protocol:

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and expose reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat to remove the N-terminal protecting group.

  • UAA Activation & Coupling: Dissolve 3-5 equivalents of the Fmoc-protected UAA and 2.9 equivalents of HATU in DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIEA). Add to the resin and agitate for 2 hours (extended from the standard 45 minutes to account for UAA bulk).

  • Cleavage: Treat the final peptide-resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

Self-Validation Checkpoint: The Kaiser (Ninhydrin) Test Before proceeding to the next amino acid, a sample of the resin must be tested. A negative (yellow) result confirms complete coupling. A positive (blue) result indicates unreacted amines, triggering an automated or manual double-coupling cycle. This built-in feedback loop ensures the final sequence is not contaminated with deletion sequences.

Cell-Free Protein Synthesis (CFPS) with Orthogonal Translation Systems

Overview: CFPS utilizes crude cell extracts containing the basal transcription and translation machinery to synthesize proteins in an open in vitro environment[3].

Causality of Experimental Choices: In vivo systems require the UAA to cross the cell membrane, which is highly inefficient for highly polar, large, or toxic UAAs. CFPS eliminates the membrane barrier entirely. Furthermore, we specifically utilize an S30 extract derived from an ompT-mutated E. coli strain. Because ompT is an outer membrane protease, its absence prevents the proteolytic degradation of the newly synthesized UAA-protein during the extended incubation period.

Step-by-Step Protocol:

  • Lysate Preparation: Prepare or thaw S30 extract from an ompT-deficient E. coli strain.

  • Reaction Assembly: In a dialysis cassette, combine the S30 extract, an energy regeneration buffer (ATP, GTP, phosphoenolpyruvate), 1-2 mM of the target UAA, and plasmid DNA encoding the target protein with an amber stop codon (UAG).

  • OTS Addition: Supplement the reaction with purified orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., M. jannaschii TyrRS/tRNA pair)[4].

  • Incubation: Incubate at 30°C for 4-6 hours. The dialysis format continuously replenishes energy substrates while diffusing out inhibitory byproducts.

Self-Validation Checkpoint: sfGFP Permissive Site Fluorescence The CFPS reaction is run in parallel with a control plasmid encoding superfolder GFP (sfGFP) with an amber stop codon (UAG) at a permissive site (e.g., position 2 or 150). The emergence of green fluorescence serves as a real-time, self-validating readout that the orthogonal translation system is actively suppressing the stop codon and incorporating the UAA, differentiating true synthesis from premature termination[3].

In Vivo Genetic Code Expansion (GCE) via Amber Suppression

Overview: GCE harnesses living cells to produce full-length UAA-containing proteins at scale by expanding the genetic code to recognize the UAG amber stop codon as a sense codon for the UAA[5].

Amber_Suppression UAA Unnatural Amino Acid (UAA) aaRS Orthogonal aaRS (e.g., MjTyrRS) UAA->aaRS Binding Complex Aminoacyl-tRNA (UAA-tRNA) aaRS->Complex ATP-dependent Esterification tRNA Suppressor tRNA (CUA anticodon) tRNA->aaRS Recognition Ribosome Ribosome Translation at UAG Stop Codon Complex->Ribosome Elongation Factor Delivery Protein Target Protein with Site-Specific UAA Ribosome->Protein Peptide Bond Formation

Caption: Mechanism of site-specific UAA incorporation via orthogonal amber suppression.

Causality of Experimental Choices: The primary bottleneck in standard GCE is the competition between the engineered suppressor tRNA and endogenous Release Factor 1 (RF1) for the UAG codon, which leads to truncated proteins and poor yields. To solve this, we utilize 6 (e.g., C321.ΔA or engineered V. natriegens Vmax X2) where RF1 is deleted or UAG is completely reassigned[6]. Removing RF1 pushes the equilibrium entirely toward UAA incorporation, increasing yields up to 25-fold.

Step-by-Step Protocol:

  • Co-transformation: Transform the RF1-deficient expression strain with two plasmids: one encoding the target protein with a UAG mutation, and a pEVOL plasmid encoding the orthogonal tRNA/aaRS pair[7].

  • Cultivation & UAA Addition: Grow cells in Terrific Broth (TB) medium at 37°C. Upon reaching an OD600 of 0.6, add 1-2 mM of the UAA (e.g., p-azidophenylalanine) directly to the culture.

  • Induction: Induce expression with 1 mM IPTG and 0.2% arabinose. Shift the temperature to 20°C for 16-24 hours to promote proper protein folding and solubility.

  • Purification: Harvest cells, lyse via sonication, and purify the target protein using Ni-NTA affinity chromatography.

Self-Validation Checkpoint: LC-MS Mass Shift Verification Following purification, the intact protein must be subjected to Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol self-validates by confirming the exact molecular weight shift corresponding to the UAA[7]. If the mass matches a canonical amino acid (e.g., Tyrosine instead of p-Azidophenylalanine), it immediately flags a fidelity failure in the aaRS/tRNA pair, preventing downstream experimental artifacts.

Strategic Selection Summary

  • Choose SPPS when synthesizing short (<50 aa) therapeutic peptides where absolute purity and the incorporation of multiple, highly complex UAAs are required.

  • Choose CFPS when dealing with UAAs that are toxic to living cells, when rapid high-throughput screening of UAA libraries is needed, or when cellular membrane impermeability prevents UAA uptake.

  • Choose In Vivo GCE when you require scalable, high-yield production (milligrams to grams) of full-length, complex proteins (like bi-specific antibodies or enzymes) for structural biology or clinical development.

Sources

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